2-Bromo-6-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMMPWVMVDGZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356210 | |
| Record name | 2-Bromo-6-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27992-32-1 | |
| Record name | 6-Bromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxypyridine, also known by its tautomeric name 6-Bromo-2(1H)-pyridinone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic/acidic hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic data, along with detailed experimental protocols for its synthesis and key transformations.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[2][3] It is soluble in methanol and other polar organic solvents.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO | [2][3] |
| Molecular Weight | 174.00 g/mol | [3] |
| CAS Number | 27992-32-1 | [2] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [3][4] |
| pKa (Predicted) | 7.33 ± 0.10 | [2][4] |
| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [3][4] |
| Appearance | White to light yellow to purple powder or crystals | [2][3] |
| Solubility | Soluble in Methanol | [2][4] |
Tautomerism
A crucial chemical property of this compound is its existence as a mixture of two tautomers in equilibrium: the hydroxy form (this compound) and the pyridone form (6-Bromo-2(1H)-pyridinone). The equilibrium position is sensitive to the solvent environment.[5] In polar solvents, the more polar pyridone form is significantly favored due to better solvation and intermolecular hydrogen bonding.[5][6] The pyridone tautomer is also stabilized by resonance, which imparts aromatic character.[7]
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Data
The spectroscopic data for this compound reflects its tautomeric nature. The exact peak positions and multiplicities can vary depending on the solvent and the dominant tautomeric form.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Protons on the pyridine ring would appear in the aromatic region (δ 6.0-8.5 ppm). | The carbonyl carbon (C=O) would be significantly downfield (δ > 160 ppm). |
| The N-H proton signal would be broad and its chemical shift highly dependent on solvent and concentration. | The carbon bearing the bromine atom would be shielded relative to the other carbons. |
| Coupling constants would be consistent with a substituted pyridine ring. | The remaining three sp² carbons of the ring would appear in the aromatic region. |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the dominant tautomer. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the pyridone form. The O-H stretch of the hydroxy form would appear as a broad band around 3200-3600 cm⁻¹, while the N-H stretch of the pyridone would be in a similar region but potentially sharper.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |
| C=O stretch | 1650 - 1700 | Pyridone |
| N-H stretch | 3200 - 3400 | Pyridone |
| O-H stretch | 3200 - 3600 | Hydroxy |
| C-Br stretch | 500 - 600 | Both |
| Aromatic C-H stretch | 3000 - 3100 | Both |
Mass Spectrometry
In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (174 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be observed. Fragmentation patterns would likely involve the loss of CO, Br, or HBr.
Reactivity and Synthetic Applications
This compound serves as a key intermediate in the synthesis of more complex molecules, primarily through reactions at the bromine and hydroxyl functionalities.
Synthesis of this compound
A common method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2,6-dibromopyridine.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dibromopyridine (1.0 eq), potassium tert-butoxide (1.5 eq), and anhydrous tert-butanol.
-
Reaction: Heat the mixture to reflux and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 3-4.
-
Product Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Cross-Coupling Reactions
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.
Caption: General scheme for Suzuki-Miyaura coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-substituted 6-hydroxypyridin-2-amines.
Caption: General scheme for Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) in an anhydrous, degassed solvent like toluene for 15-30 minutes.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2.0 eq), and the pre-formed catalyst solution.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[3]
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rich chemistry, stemming from its tautomeric nature and the presence of two distinct reactive sites, provides access to a wide range of substituted pyridinone and pyridine derivatives. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and tautomeric properties of 2-bromo-6-hydroxypyridine. This compound, a halogenated derivative of the 2-hydroxypyridine scaffold, is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and potential biological activity.
Molecular Structure and Tautomerism
This compound exists in a tautomeric equilibrium between two forms: the enol-like This compound and the keto-like 6-bromo-1H-pyridin-2-one . This dynamic equilibrium is a fundamental characteristic of hydroxypyridines and plays a crucial role in their chemical and biological behavior. The position of this equilibrium is sensitive to the surrounding environment, including the solvent and the physical state (solution or solid).
Caption: Tautomeric equilibrium of this compound.
For many substituted 2-hydroxypyridines, the pyridone (keto) form is the more stable tautomer, particularly in polar solvents and in the solid state. This preference is attributed to the greater resonance stabilization of the amide-like pyridone ring and the strength of the C=O double bond compared to the C=C double bond in the hydroxypyridine form.
Structural Parameters
Precise experimental bond lengths and angles for the individual tautomers of this compound are not available in the absence of a dedicated crystallographic study. However, computational studies on the parent 2-hydroxypyridine/2-pyridone system provide valuable insights into the expected structural differences.
Table 1: Calculated Structural Parameters for 2-Hydroxypyridine and 2-Pyridone Tautomers
| Parameter | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |
| Bond Lengths (Å) | ||
| C2-O | ~1.35 | ~1.23 (C=O) |
| C2-N | ~1.34 | ~1.40 |
| C2-C3 | ~1.41 | ~1.46 |
| C3-C4 | ~1.38 | ~1.35 |
| C4-C5 | ~1.40 | ~1.43 |
| C5-C6 | ~1.38 | ~1.36 |
| C6-N | ~1.33 | ~1.38 |
| N-H | - | ~1.01 |
| O-H | ~0.97 | - |
| **Bond Angles (°) ** | ||
| N-C2-O | ~118 | ~125 |
| C3-C2-N | ~123 | ~117 |
| C2-C3-C4 | ~119 | ~120 |
| C3-C4-C5 | ~120 | ~121 |
| C4-C5-C6 | ~118 | ~119 |
| C5-C6-N | ~122 | ~123 |
Note: These values are based on computational data for the unsubstituted 2-hydroxypyridine/2-pyridone system and are provided for illustrative purposes. The presence of the bromine atom at the 6-position will likely induce minor changes in these parameters.
Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the pyridone form to the hydroxypyridine form.
Keq = [6-bromo-1H-pyridin-2-one] / [this compound]
The value of Keq is highly dependent on the solvent. In general, polar solvents favor the more polar pyridone tautomer, while nonpolar solvents can favor the hydroxypyridine form or result in a mixture of both.
While specific experimental Keq values for this compound in various solvents are not readily found in the literature, studies on the parent 2-hydroxypyridine system show a significant solvent effect. For instance, in the gas phase, the hydroxypyridine form is slightly favored, whereas in water, the pyridone form is overwhelmingly dominant.
Experimental Protocols for Tautomerism Studies
The study of tautomeric equilibria in solution is typically carried out using spectroscopic methods, primarily UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV/Vis Spectroscopy
Methodology:
-
Synthesis of Fixed Tautomers: To accurately determine the tautomeric equilibrium, the N-methyl and O-methyl derivatives of this compound are synthesized. These compounds, 6-bromo-1-methyl-1H-pyridin-2-one and 2-bromo-6-methoxypyridine, serve as "fixed" or "locked" models of the keto and enol tautomers, respectively.
-
Spectral Acquisition: The UV/Vis absorption spectra of this compound and its N-methyl and O-methyl derivatives are recorded in the solvent of interest.
-
Data Analysis: The spectrum of the tautomeric mixture is a composite of the spectra of the individual tautomers. By comparing the spectrum of this compound to those of the fixed derivatives, the relative contribution of each tautomer, and thus the Keq, can be calculated using established methods.[1]
Caption: Workflow for Keq determination by UV/Vis spectroscopy.
NMR Spectroscopy
Methodology:
-
1H and 13C NMR Spectra: The 1H and 13C NMR spectra of this compound are recorded in a suitable deuterated solvent.
-
Comparison with Fixed Derivatives: The chemical shifts of the protons and carbons in the tautomeric mixture are compared with those of the N-methyl and O-methyl derivatives. The proximity of the chemical shifts in the target compound to one of the fixed derivatives provides a qualitative indication of the predominant tautomer in that solvent.
-
Quantitative Analysis: For a more quantitative assessment, the integration of specific, well-resolved signals corresponding to each tautomer can be used to determine their relative populations. However, due to rapid interconversion between tautomers on the NMR timescale, signals are often averaged, making this method more challenging than UV/Vis spectroscopy for this class of compounds.
Table 2: Expected 1H NMR Chemical Shift Regions for Tautomers and Derivatives (in CDCl3)
| Compound | H3 | H4 | H5 | N-H / O-H |
| This compound (Enol-like) | ~6.8-7.0 | ~7.4-7.6 | ~6.5-6.7 | Broad singlet |
| 6-Bromo-1H-pyridin-2-one (Keto-like) | ~6.3-6.5 | ~7.2-7.4 | ~6.1-6.3 | Broad singlet |
| 2-Bromo-6-methoxypyridine | ~6.7-6.9 | ~7.3-7.5 | ~6.4-6.6 | - |
| 6-Bromo-1-methyl-1H-pyridin-2-one | ~6.2-6.4 | ~7.1-7.3 | ~6.0-6.2 | - |
Note: These are estimated chemical shift ranges based on related structures. Actual values may vary.
Synthesis of Key Compounds
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine.
Caption: Synthesis of this compound.
Synthesis of 6-Bromo-1-methyl-1H-pyridin-2-one (Fixed Keto-form)
The N-methylated derivative can be prepared by the alkylation of this compound.
Caption: Synthesis of the N-methylated derivative.
Synthesis of 2-Bromo-6-methoxypyridine (Fixed Enol-form)
The O-methylated derivative is also synthesized from this compound, often with different reaction conditions to favor O-alkylation.
Caption: Synthesis of the O-methylated derivative.
Conclusion
This compound is a fascinating molecule that exhibits prototropic tautomerism, existing as an equilibrium mixture of the hydroxypyridine and pyridone forms. The pyridone tautomer is generally favored, especially in polar environments and the solid state. A thorough understanding of this tautomeric relationship is critical for predicting the compound's reactivity, designing synthetic routes for its derivatives, and elucidating its mechanism of action in biological systems. The experimental protocols outlined in this guide, particularly the use of UV/Vis spectroscopy with fixed N-methyl and O-methyl derivatives, provide a robust framework for the quantitative investigation of the tautomeric equilibrium of this compound and related compounds. Further research, including a dedicated X-ray crystallographic study and a systematic investigation of the tautomeric equilibrium in a range of solvents, would provide invaluable data for the scientific community.
References
In-Depth Technical Guide: 6-Bromo-2-hydroxypyridine (CAS Number 27992-32-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-hydroxypyridine (CAS No. 27992-32-1). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.
Chemical Identity
IUPAC Name: 6-bromo-1,2-dihydropyridin-2-one[1]
Synonyms: 6-Bromo-2-pyridinol, 6-Bromo-2(1H)-pyridinone, 6-Bromo-2-pyridone[1][2][3]
CAS Number: 27992-32-1[1][2][3]
Molecular Formula: C₅H₄BrNO[1][2][3]
Molecular Weight: 174.00 g/mol [1][2][3]
Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)
Physical and Chemical Properties
The physical and chemical properties of 6-Bromo-2-hydroxypyridine are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | White to light yellow to purple powder or crystals | [2][4] |
| Melting Point | 121-125 °C | [2][4] |
| 123 °C | [1] | |
| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [4][5] |
| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [4][5] |
| Solubility | Soluble in Methanol.[5][6] The hydroxyl group contributes to its solubility in polar solvents.[2] | |
| pKa (Predicted) | 7.33 ± 0.10 | [5][6] |
| Purity | ≥ 98% (GC) or >98.0% (GC, T) | [2] |
Spectral Data
Spectral analysis is critical for the structural confirmation and purity assessment of 6-Bromo-2-hydroxypyridine.
-
Mass Spectrometry (GC-MS): The GC-MS data for 6-Bromo-2-hydroxypyridine is available and can be accessed for detailed fragmentation analysis.[7] The mass spectrum provides crucial information for confirming the molecular weight and isotopic distribution characteristic of a bromine-containing compound.
-
Infrared (IR) Spectrum: The IR spectrum conforms to the structure of 6-Bromo-2-hydroxypyridine.[4] Key expected absorptions include those for N-H stretching (in the pyridone tautomer), C=O stretching, C=C and C-N stretching of the pyridine ring, and C-Br stretching.
-
Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H NMR and ¹³C NMR spectra are consistent with the chemical structure.[4] The proton NMR would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants providing information about their relative positions.
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are provided below. These protocols are foundational for quality control and characterization in a laboratory setting.
Melting Point Determination
The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[8]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 6-Bromo-2-hydroxypyridine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.
-
Measurement:
-
An initial rapid heating can be performed to determine an approximate melting point.
-
For an accurate measurement, the sample is heated at a slow, constant rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the expected melting point.[9][10]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10]
-
Solubility Determination
Understanding the solubility of 6-Bromo-2-hydroxypyridine is crucial for selecting appropriate solvents for reactions, purifications, and formulations.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, and a non-polar solvent like hexane.
-
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
-
The test solvent is added in small, incremental portions (e.g., 0.1 mL at a time) with vigorous shaking after each addition.[11]
-
The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.
-
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like 6-Bromo-2-hydroxypyridine.
Methodology:
-
Sample Preparation: A dilute solution of 6-Bromo-2-hydroxypyridine is prepared in a suitable volatile solvent (e.g., methanol or acetone). The concentration should be within the linear range of the detector.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used.[12]
-
Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.
-
Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure separation of the analyte from any impurities.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.[13]
-
Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[14] For higher accuracy, a quantitative analysis using an internal or external standard can be performed.[15]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the purity of a sample of 6-Bromo-2-hydroxypyridine using Gas Chromatography.
Caption: Workflow for Purity Determination by Gas Chromatography.
Logical Relationship Diagram
This diagram illustrates the relationship between the physical state of 6-Bromo-2-hydroxypyridine and its tautomeric forms, which is a key aspect of its chemical behavior.
Caption: Tautomeric Equilibrium of 6-Bromo-2-hydroxypyridine.
Applications in Research and Development
6-Bromo-2-hydroxypyridine is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Development: It serves as a key building block for the synthesis of various biologically active molecules. Its structure is found in compounds developed as anti-inflammatory and antimicrobial agents.[2] It is also utilized in the development of therapeutics targeting neurological disorders.[2]
-
Biochemical Research: This compound is employed in studies related to enzyme inhibition and receptor binding, which are fundamental to understanding biochemical pathways and identifying potential drug targets.[2]
-
Agrochemicals: It is used in the formulation of fungicides and herbicides.[2]
-
Material Science: 6-Bromo-2-hydroxypyridine is used in the development of new materials, such as polymers and coatings with enhanced thermal stability and chemical resistance.[2]
Safety and Handling
-
Storage: Store in a cool, dark, and dry place. Keep the container tightly sealed.[4] Room temperature storage is generally recommended.[2]
-
Handling: Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
This technical guide is intended to be a valuable resource for professionals working with 6-Bromo-2-hydroxypyridine. For further detailed information, consulting the primary literature and safety data sheets (SDS) is recommended.
References
- 1. 6-Bromo-2-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2-Bromo-6-hydroxypyridine [myskinrecipes.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. This compound CAS#: 27992-32-1 [m.chemicalbook.com]
- 7. 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chm.uri.edu [chm.uri.edu]
- 9. mt.com [mt.com]
- 10. southalabama.edu [southalabama.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. iiste.org [iiste.org]
- 13. oshadhi.co.uk [oshadhi.co.uk]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Solubility of 2-Bromo-6-hydroxypyridine in common organic solvents.
Solubility of 2-Bromo-6-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a scarcity of publicly available quantitative solubility data, this document provides a framework for understanding its solubility characteristics based on physicochemical principles. It includes a compilation of known physical properties and presents a generalized, detailed experimental protocol for determining solubility in common organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for their work with this compound.
Introduction
This compound is a heterocyclic building block whose utility in organic synthesis is significant, particularly in the development of novel therapeutic agents and agrochemicals.[1] Its unique structure, featuring both a halogen and a hydroxyl group on a pyridine ring, allows for diverse chemical modifications.[1] Understanding the solubility of this compound is a critical first step in reaction design, purification, formulation, and analytical method development.
Physicochemical Properties and Solubility Profile
The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular forces, such as hydrogen bonds, with the solvent.
2.1. Structural Analysis this compound exists in tautomeric equilibrium with 6-bromo-2(1H)-pyridinone. The presence of the electronegative bromine atom and the polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, imparts a polar character to the molecule. The pyridine ring itself contributes to the aromatic and weakly basic nature of the compound.
2.2. Expected Solubility Based on the "like dissolves like" principle, this compound is expected to exhibit the following solubility characteristics:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is reported to be soluble in methanol.[2][3] It is expected to be soluble in other polar protic solvents due to the potential for strong hydrogen bonding between the compound's hydroxyl group and the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents, which can accept hydrogen bonds and have high dielectric constants, facilitating the dissolution of polar molecules.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. For instance, it is used in extraction procedures with chloroform after acidification.[2][3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity between the polar solute and the non-polar solvent.
-
Aqueous Solubility: The compound is generally described as having low solubility in water.[4] However, its solubility is pH-dependent. In acidic solutions, the pyridine nitrogen can be protonated, and in basic solutions, the hydroxyl group can be deprotonated, both of which would increase aqueous solubility.
2.3. Physical Properties A summary of the known physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄BrNO | [1] |
| Molecular Weight | 174.00 g/mol | [1] |
| Appearance | White to Light Yellow to Purple Powder or Crystals | [1] |
| Melting Point | 121-125 °C | [1][2] |
| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [1][2] |
| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 7.33 ± 0.10 | [2] |
Generalized Experimental Protocol for Solubility Determination
The following is a standard methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal equilibrium method.
3.1. Objective To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
3.2. Materials and Equipment
-
This compound (purity > 98%)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed test tubes
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.3. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.
-
Dilution: Quantitatively dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.
3.4. Data Presentation Template Researchers can use the following table structure to report their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Toluene | 25 | HPLC | ||
| Hexane | 25 | HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Safety and Handling
This compound should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[6] Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood.[5] Store the compound in a cool, dry, dark place in a tightly sealed container.[2][7]
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, its molecular structure suggests good solubility in polar organic solvents and poor solubility in non-polar solvents. This guide provides a robust, generalized experimental protocol that enables researchers to systematically and accurately determine these values. The provided workflow and data templates offer a standardized approach to generating and reporting crucial solubility data, thereby supporting more efficient and informed drug development and chemical synthesis processes.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 27992-32-1 [chemicalbook.com]
- 3. This compound CAS#: 27992-32-1 [m.chemicalbook.com]
- 4. 2-Bromo-4-hydroxypyridine Supplier China | High Purity CAS 6306-24-1 | Specifications, Applications & Safety Data [pipzine-chem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 27992-32-1 [sigmaaldrich.com]
Spectroscopic data (NMR, Mass Spec, IR) for 2-Bromo-6-hydroxypyridine.
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-hydroxypyridine (CAS No. 27992-32-1), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.
Introduction
This compound, also known as 6-bromo-2(1H)-pyridinone, is a substituted pyridine derivative. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This guide presents a summary of available data to facilitate its use in research and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that specific experimental values may vary slightly depending on the solvent and instrument conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.4-7.6 | t | ~8.0 | H4 |
| ~6.5-6.7 | d | ~8.0 | H3 |
| ~6.3-6.5 | d | ~8.0 | H5 |
| ~12.0-13.0 | br s | - | OH/NH |
Note: Predicted data is based on typical chemical shifts for similar pyridine derivatives. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~163 | C6 (C-OH) |
| ~142 | C2 (C-Br) |
| ~140 | C4 |
| ~115 | C5 |
| ~105 | C3 |
Note: Predicted data is based on typical chemical shifts for similar pyridine derivatives. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (C₅H₄BrNO), the expected molecular weight is approximately 173.99 g/mol .
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 173/175 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) |
| 94 | [M - Br]⁺ |
| 66 | [M - Br - CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H and N-H stretching (due to tautomerism) |
| ~1650 | Strong | C=O stretching (from pyridinone tautomer) |
| ~1600, ~1560 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1150 | Medium | C-O stretching |
| Below 800 | Medium-Strong | C-H out-of-plane bending, C-Br stretching |
Experimental Protocols
NMR Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Mass Spectrometry
Mass spectra are typically acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For GC-MS, the compound would be introduced into the instrument, ionized (commonly by electron impact), and the resulting ions separated and detected. PubChem indicates that one available mass spectrum was acquired using an Agilent Technologies 7820A GC-5977B MSD.[1]
Infrared (IR) Spectroscopy
An IR spectrum can be obtained using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.
Visualization of Spectroscopic Workflow
The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound can be visualized as follows:
References
In-Depth Technical Guide to 2-Bromo-6-hydroxypyridine: Safety, Handling, and Toxicity
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 2-Bromo-6-hydroxypyridine is a chemical that requires careful handling by trained personnel. All safety precautions should be strictly followed. It is crucial to consult the most recent Safety Data Sheet (SDS) from your supplier before use.
Chemical and Physical Properties
This compound, also known as 6-bromo-2(1H)-pyridinone, is a heterocyclic organic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 27992-32-1[1][2] |
| Molecular Formula | C₅H₄BrNO[1][3] |
| Molecular Weight | 174.00 g/mol [1][3][4] |
| Appearance | White to light yellow to purple powder or crystals[4] |
| Melting Point | 121-125 °C[4] |
| Boiling Point | 336.6 ± 42.0 °C (Predicted)[4] |
| Density | 1.776 ± 0.06 g/cm³ (Predicted)[4] |
| IUPAC Name | 6-bromo-1H-pyridin-2-one[1][3] |
| Synonyms | 6-Bromo-2-pyridinol, 6-Bromo-2(1H)-pyridinone, 6-Bromo-2-pyridone |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][3] |
Signal Word: Warning [1]
Safe Handling and Storage
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves such as butyl rubber or nitrile rubber.
-
Body Protection: A chemical-resistant lab coat and, if necessary, an apron or full-body suit to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a fume hood. If the potential for inhalation of dust or vapors exists, a NIOSH-approved respirator with appropriate cartridges should be used.
Engineering Controls
-
All handling of this compound should be performed in a properly functioning chemical fume hood.
-
Emergency eyewash stations and safety showers must be readily accessible in the work area.
General Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Eating, drinking, and smoking are strictly prohibited in the handling area.
-
Ensure containers are tightly closed when not in use.
-
Wash hands thoroughly after handling the compound.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
Keep segregated from incompatible materials, particularly strong oxidizing agents.
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Remove the individual to fresh air. If breathing becomes difficult, administer oxygen. If breathing ceases, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it can be done safely. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Disposal
-
Accidental Release: In case of a spill, evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, sealed container for disposal.
-
Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Toxicity Profile
Important Note: There is a lack of specific quantitative toxicological data, such as LD50 and LC50 values, for this compound in publicly available literature. The toxicological properties of this compound have not been fully investigated.[5] The information presented is based on GHS classifications and data from structurally similar compounds for hazard assessment by analogy.
Acute Toxicity
Based on its GHS classification, this compound is considered harmful if swallowed.[1][3] For the related compound, 2-bromopyridine, the oral LD50 in rats is 92 mg/kg, and the dermal LD50 in rabbits is 81.5 mg/kg, indicating significant toxicity.[6]
Irritation and Corrosivity
The compound is known to cause skin and serious eye irritation.[1][3] It may also cause respiratory irritation upon inhalation.[1][3]
Chronic Exposure, Carcinogenicity, and Mutagenicity
There is no available data on the long-term health effects of this compound, including its potential to cause cancer or genetic mutations.[5] For the related compound 2-bromo-6-ethoxypyridine, it is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[5]
The following diagram outlines a logical workflow for assessing the toxicological risk of a chemical, like this compound, for which there is limited available data.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2,6-dibromopyridine with a strong base.[2]
Materials:
-
2,6-dibromopyridine
-
Potassium tert-butoxide
-
tert-Butanol (redistilled)
-
Chloroform
-
3N Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,6-dibromopyridine, potassium tert-butoxide, and tert-butanol.
-
Heat the mixture to reflux and allow it to react overnight with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the tert-butanol under reduced pressure.
-
To the resulting residue, carefully add an ice-water mixture.
-
Extract the aqueous solution with chloroform to remove any unreacted 2,6-dibromopyridine.
-
Acidify the aqueous layer to a pH of approximately 2-3 using 3N hydrochloric acid.
-
Extract the acidified aqueous layer with chloroform.
-
Combine the organic extracts from the previous step, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the this compound product.
The following diagram visualizes the synthesis workflow.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the impact of this compound on cellular signaling pathways. Pyridine derivatives are a well-established class of compounds in medicinal chemistry, with various analogs exhibiting a wide range of biological effects.[7] For instance, some pyridine-containing compounds have been investigated for their potential as anti-malarial agents.[7] The presence of the bromo and hydroxyl functional groups on the pyridine ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in areas such as central nervous system disorders and agrochemicals.[4][8] Further research, including biological screening and mechanistic studies, is required to elucidate any specific biological activities and effects on signaling pathways.
References
- 1. This compound | 27992-32-1 [sigmaaldrich.com]
- 2. This compound | 27992-32-1 [chemicalbook.com]
- 3. 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. capotchem.cn [capotchem.cn]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Potential Biological Activities of 2-Bromo-6-hydroxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Among these, the 2-bromo-6-hydroxypyridine core represents a particularly interesting starting point for the development of novel therapeutic agents due to its versatile functional groups that allow for diverse chemical modifications. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Bromo-substituted pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected bromo-substituted pyridine derivatives against various cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa (Cervical Cancer) | 34.3 ± 2.6 | [1] |
| MCF-7 (Breast Cancer) | 50.18 ± 1.11 | [1] | ||
| 2 | 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | Huh7 (Liver Cancer) | 5.4 | [2][3] |
| 3 | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [4] |
Signaling Pathways in Anticancer Activity
p53 and JNK Upregulation Pathway
Certain anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[4][5] Activation of p53 can lead to the transcription of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle. Concurrently, the activation of the JNK pathway can trigger apoptosis.
STAT3/NF-κB Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer effects by modulating the STAT3 and NF-κB signaling pathways.[6] These pathways are crucial for cell survival, proliferation, and inflammation, and their inhibition can lead to reduced cancer cell viability.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. The presence of the bromo substituent is thought to enhance the antimicrobial potential of the pyridine scaffold.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bromo-substituted pyridine and related derivatives against various microbial strains.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 4 | Alkyl Pyridinol with Bromine | Staphylococcus aureus (various strains) | 0.5 - 1 | [7] |
| 5 | C-2 and C-6 substituted pyridines | S. aureus, S. mutans, P. aeruginosa, C. albicans | 37.5 - 232 | [8] |
| 6 | Pyridoxine derivative | Planktonic S. aureus and S. epidermidis | 2 | [9] |
Enzyme Inhibition
The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes, highlighting its potential in developing targeted therapies.
Quantitative Enzyme Inhibition Data
| Compound ID | Structure | Target Enzyme | IC50 | Reference |
| 1 | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Phosphodiesterase 3A (PDE3A) | 3.76 ± 1.03 nM | [1] |
| 7 | 2-Bromo-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridine | Monoamine Oxidase A (MAO-A) | ~1 µM | [10] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of the core scaffold involves the reaction of 2,6-dibromopyridine with a suitable hydroxide source.
Example Protocol:
-
A mixture of 2,6-dibromopyridine (1 equivalent), potassium tert-butoxide (multiple equivalents), and tert-butanol is refluxed overnight.
-
After cooling, the solvent is removed under reduced pressure.
-
An ice-water mixture is added, and the aqueous layer is extracted with an organic solvent (e.g., chloroform) to remove unreacted starting material.
-
The aqueous layer is then acidified with an acid (e.g., 3N HCl) and extracted again with an organic solvent.
-
The combined organic phases are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield this compound.[11]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Chemical Reactions and Reactivity of 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a hydroxyl group at the 6-position, allows for a diverse range of chemical transformations. This dual functionality, coupled with the inherent electronic properties of the pyridine ring, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. This technical guide provides a comprehensive overview of the core chemical reactions and reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in its effective utilization.
Tautomerism: A Key Consideration
A crucial aspect of the reactivity of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 6-Bromo-2(1H)-pyridone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many common organic solvents, the pyridone tautomer is significantly populated, which has important implications for its reactivity, particularly in alkylation reactions where both N- and O-alkylation can occur.
Caption: Tautomeric equilibrium of this compound.
Key Chemical Reactions
The reactivity of this compound is dominated by transformations involving the bromo and hydroxyl/pyridone functionalities. These include a variety of palladium-catalyzed cross-coupling reactions at the C-Br bond and alkylation or other modifications at the hydroxyl or pyridone nitrogen/oxygen atom.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is susceptible to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the synthesis of complex 2,6-disubstituted pyridine derivatives.[1]
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents at the 2-position.[2]
Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | THF/H₂O | 80 | 18 | 90 |
Note: Yields are representative for Suzuki couplings of similar 2-bromopyridine substrates and may require optimization for this compound.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 2-amino-6-hydroxypyridine derivatives, which are important pharmacophores.[5]
Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 18 | 91 |
| 4 | Cyclohexylamine | [Pd(cinnamyl)Cl]₂ (1.5) | tBuXPhos (3) | LiHMDS | THF | 80 | 16 | 88 |
Note: Yields are representative for aminations of similar 2-bromopyridine substrates and may require optimization for this compound.
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing 2-alkynyl-6-hydroxypyridines.
Quantitative Data for Sonogashira Coupling of 2-Bromopyridine Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 88 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | DIPA | Dioxane | 90 | 10 | 75 |
Note: Yields are representative for Sonogashira couplings of similar 2-bromopyridine substrates and may require optimization for this compound.
Detailed Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (4-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reaction: Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[7][8]
-
Stille Coupling: This involves the coupling of the aryl bromide with an organostannane reagent.[9]
Due to the versatility of these reactions, a wide array of functional groups can be introduced at the 2-position of the pyridine ring, making this compound a valuable precursor for creating diverse chemical libraries for drug discovery.
Reactions at the Hydroxyl/Pyridone Moiety
The hydroxyl group of this compound, or more accurately, the N-H of the tautomeric 6-bromo-2-pyridone, can undergo various reactions, most notably alkylation. The regioselectivity of these reactions (N- vs. O-alkylation) is a critical aspect to control.
The alkylation of 6-bromo-2-pyridone can lead to either N-alkylated or O-alkylated products. The outcome is highly dependent on the reaction conditions.
-
N-Alkylation: Generally favored under basic conditions using a polar aprotic solvent like DMF or DMSO. The use of bases like potassium carbonate or sodium hydride deprotonates the nitrogen, which then acts as the nucleophile.
-
O-Alkylation: Can be favored under specific conditions, for instance, using silver salts where the silver ion coordinates to the nitrogen, promoting attack from the oxygen. Mitsunobu conditions can also lead to O-alkylation, although mixtures are common.[10]
Quantitative Data for Alkylation of 2-Pyridone Derivatives
| Entry | Alkylating Agent | Base | Solvent | Product Ratio (N:O) | Total Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | >95:5 | 92 |
| 2 | Methyl iodide | NaH | THF | 90:10 | 88 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | >95:5 | 95 |
| 4 | Isopropyl bromide | K₂CO₃ | DMF | 70:30 | 65 |
Note: Data is representative for alkylation of similar 2-pyridone systems.
Detailed Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 equiv.).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (1.1 equiv.).
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.
Caption: Factors influencing N- vs. O-alkylation selectivity.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of selective transformations at both the bromine and hydroxyl/pyridone functionalities makes it an ideal starting material for the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions provide a powerful toolkit for introducing diverse substituents at the 2-position, while the nuanced reactivity of the pyridone tautomer allows for controlled alkylation. A thorough understanding of the reaction conditions and mechanistic pathways detailed in this guide will empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this important heterocyclic scaffold in their research endeavors.
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Starting Materials for 2-Bromo-6-hydroxypyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-6-hydroxypyridine, a valuable building block in the development of pharmaceuticals and other functional organic molecules. This document details various starting materials, presents quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of the reaction pathways and workflows.
Introduction
This compound, and its tautomer 6-bromo-2(1H)-pyridone, is a key intermediate in organic synthesis. The presence of a bromine atom and a hydroxyl group on the pyridine ring offers versatile handles for a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further derivatization. This guide explores the most common and effective starting materials and methodologies for the preparation of this important compound.
Synthetic Pathways and Starting Materials
Several viable synthetic routes to this compound have been reported, each starting from a different precursor. The choice of a particular route may depend on the availability and cost of the starting material, desired scale, and safety considerations. The primary starting materials discussed are:
-
2,6-Dibromopyridine
-
2-Amino-6-hydroxypyridine
-
2-Bromo-6-methoxypyridine
-
2,6-Dihydroxypyridine
Synthesis from 2,6-Dibromopyridine
This is one of the most direct and high-yielding methods for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution where one of the bromine atoms is displaced by a hydroxyl group.
Reaction Pathway
A Technical Guide to 2-Bromo-6-hydroxypyridine: Synthesis, Suppliers, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its disubstituted pyridine core, featuring both a reactive bromine atom and a hydroxyl group, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its commercial availability, synthesis, key chemical properties, and its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and modulators of amyloid-β aggregation.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 97% to over 99%, with the compound being offered in quantities from milligrams to kilograms. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g, 500 g[1] |
| ChemicalBook | 99% | Grams to Kilograms[2] |
| TCI Chemicals | >98.0% | 1 g, 5 g |
| CymitQuimica | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 50 g, 100 g, 500 g |
| Matrix Scientific | 95+% | 25 g |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 27992-32-1 | [1] |
| Molecular Formula | C₅H₄BrNO | [1] |
| Molecular Weight | 174.00 g/mol | [3] |
| Appearance | White to light yellow or purple powder/crystal | [4] |
| Melting Point | 121.0 to 125.0 °C | [4] |
| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [4] |
| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Methanol | [4] |
| pKa (Predicted) | 7.33 ± 0.10 | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Experimental Protocols
Synthesis of this compound from 2,6-Dibromopyridine[2]
This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
2,6-Dibromopyridine (17 mmol)
-
Potassium tert-butoxide (0.27 mol)
-
tert-Butanol (100 mL, redistilled)
-
Chloroform
-
3N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Ice-water mixture
Procedure:
-
Combine 2,6-dibromopyridine, potassium tert-butoxide, and redistilled tert-butanol in a round-bottom flask.
-
Heat the mixture at reflux overnight.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Carefully add an ice-water mixture to the residue.
-
Extract the aqueous layer twice with chloroform to remove any unreacted starting material.
-
Acidify the aqueous layer with 3N hydrochloric acid.
-
Extract the acidified aqueous layer twice with chloroform.
-
Combine the organic phases from the second extraction, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield pure this compound as a white solid (yield: ~85%).
Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
The bromine atom at the 2-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is pivotal in drug discovery for the synthesis of biaryl compounds.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General Suzuki-Miyaura coupling workflow.
Applications in Drug Discovery
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This compound serves as a key starting material for accessing a variety of these important molecules.
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core, which can form crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The ability to functionalize the 2- and 6-positions of the pyridine ring allows for the fine-tuning of potency and selectivity. Derivatives of this compound have been investigated as potential inhibitors of various kinases involved in cancer and inflammatory diseases.
Caption: Kinase inhibitor discovery workflow.
Inhibitors of Amyloid-β Aggregation
The aggregation of the amyloid-β (Aβ) peptide is a key pathological event in Alzheimer's disease. Small molecules that can inhibit this process are of great therapeutic interest. The 2,6-disubstituted pyridine motif has been explored for its ability to interact with the β-sheet structures of Aβ aggregates. The donor-acceptor-donor hydrogen bonding capabilities of certain 2,6-disubstituted pyridines make them promising candidates for inhibiting Aβ fibrillization.
Spectral Data
While a comprehensive, publicly available dataset of all spectral information for this compound is not consolidated in a single source, representative data can be compiled from various suppliers and literature.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being influenced by the bromo and hydroxyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch (broad), C=C and C=N stretching vibrations of the aromatic ring, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the preparation of a wide array of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly relevant for the synthesis of biaryl compounds, a common motif in many drug candidates. The applications of its derivatives as kinase inhibitors and inhibitors of Aβ aggregation highlight its importance in modern drug discovery and development. This guide provides a foundational resource for researchers interested in utilizing this versatile compound in their synthetic and medicinal chemistry endeavors.
References
Methodological & Application
Step-by-step synthesis of 2-Bromo-6-hydroxypyridine from 2,6-dibromopyridine.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 2-Bromo-6-hydroxypyridine from 2,6-dibromopyridine. The presented methodology is robust, offering a high yield of the target compound, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals.
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a bromo and a hydroxyl group on the pyridine ring, allows for diverse subsequent chemical modifications. This protocol details a reliable method for its preparation via a nucleophilic aromatic substitution reaction, where one bromine atom of 2,6-dibromopyridine is selectively replaced by a hydroxyl group.
Reaction Scheme
The overall chemical transformation is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Dibromopyridine (mass) | 4 g | [1][2] |
| 2,6-Dibromopyridine (molar amount) | 17 mmol | [1][2] |
| Potassium tert-butoxide (mass) | 20 g | [1][2] |
| Potassium tert-butoxide (molar amount) | 0.27 mol | [1][2] |
| Solvent | ||
| Redistilled tert-butanol (volume) | 100 mL | [1][2] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][2] |
| Reaction Time | Overnight | [1][2] |
| Product | ||
| This compound (mass) | 2.5 g | [1][2] |
| Yield | 85% | [1][2] |
| Appearance | White solid | [1][2] |
| Melting Point | 121.0 to 125.0 °C | [2] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2,6-Dibromopyridine
-
Potassium tert-butoxide
-
Redistilled tert-butanol
-
Chloroform
-
3N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Beakers
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dibromopyridine (4 g, 17 mmol), potassium tert-butoxide (20 g, 0.27 mol), and redistilled tert-butanol (100 mL).[1][2]
-
Reaction: Heat the mixture to reflux and maintain for overnight with continuous stirring.[1][2]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the tert-butanol under reduced pressure using a rotary evaporator.[1][2]
-
Aqueous Workup (1): To the resulting residue, carefully add an ice-water mixture. Transfer the mixture to a separatory funnel and extract with chloroform (2 x 100 mL) to remove any unreacted 2,6-dibromopyridine.[1][2]
-
Acidification: Carefully acidify the aqueous layer with 3N hydrochloric acid.
-
Aqueous Workup (2): Extract the acidified aqueous layer with chloroform (2 x 100 mL).[1][2]
-
Drying and Concentration: Combine the organic phases from the second extraction, wash with brine, and dry over anhydrous sodium sulfate.[1][2] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[1][2]
-
Product Characterization: The resulting product, this compound, should be a white solid.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-6-hydroxypyridine as a key building block. The synthesis of 2-aryl-6-hydroxypyridines is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-substituted pyridine motif in pharmacologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[1][2] Key advantages of this reaction include its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3]
This protocol focuses on the application of the Suzuki coupling to this compound, enabling the synthesis of a variety of 2-aryl-6-hydroxypyridine derivatives. These products serve as valuable intermediates for the synthesis of more complex molecules in drug discovery and materials science.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 2-aryl-6-hydroxypyridine product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol
This section provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for different arylboronic acids to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(tBu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-hydroxypyridine.[3]
Representative Data
The following table summarizes typical reaction conditions for the Suzuki coupling of 2-bromo-pyridines with various arylboronic acids, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | ~85-95 |
| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (2) | - | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | High |
Note: Yields are based on analogous reactions with substituted 2-bromopyridines and may vary for this compound.
Visualizing the Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 2-Bromo-6-hydroxypyridine in Buchwald-Hartwig Amination: A Detailed Guide for Researchers
Introduction: The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for the use of 2-Bromo-6-hydroxypyridine as a substrate in Buchwald-Hartwig amination, offering a guide for researchers, scientists, and professionals in drug development.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The reaction is facilitated by a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-substituted 2-amino-6-hydroxypyridine and regenerate the active Pd(0) catalyst.
A critical consideration for this specific substrate is the presence of the acidic hydroxyl group. Strong bases, typically employed in this reaction, can deprotonate the hydroxyl group, potentially altering the electronic properties of the substrate or interfering with the catalyst. Therefore, a common strategy involves the protection of the hydroxyl group prior to the coupling reaction, followed by a deprotection step.
Data Presentation: Representative Examples
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and yields for the amination of structurally similar 2-bromopyridines. This data serves as a valuable starting point for reaction optimization.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 60[1] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 95 |
| 3 | Aniline | Pd₂(dba)₃ (1) | DavePhos (2) | NaOtBu | Toluene | 100 | 88 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 92 |
| 5 | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 85 |
Experimental Protocols
Below are detailed protocols for the Buchwald-Hartwig amination, providing a general procedure and a specific example for a protected derivative of this compound.
General Protocol for Buchwald-Hartwig Amination of Protected this compound
This protocol is based on established procedures for similar 2-bromopyridine substrates and should be optimized for specific amine coupling partners.
Reagents and Equipment:
-
Protected this compound (e.g., 2-Bromo-6-(benzyloxy)pyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the protected this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (1.4 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Add the catalyst/ligand mixture to the Schlenk tube containing the substrates and base. Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): If a protecting group was used for the hydroxyl functionality, perform the appropriate deprotection step to obtain the final 2-amino-6-hydroxypyridine derivative.
Specific Example: Synthesis of N-cyclohexyl-6-methoxypyridin-2-amine
This example illustrates the application of the Buchwald-Hartwig amination with a protected this compound derivative.
Reaction:
2-Bromo-6-methoxypyridine + Cyclohexylamine → N-cyclohexyl-6-methoxypyridin-2-amine
Reagents:
-
2-Bromo-6-methoxypyridine (1.0 mmol, 188 mg)
-
Cyclohexylamine (1.2 mmol, 137 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, an oven-dried 10 mL Schlenk tube was charged with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
2-Bromo-6-methoxypyridine (188 mg, 1.0 mmol) was added to the tube.
-
Anhydrous toluene (5 mL) was added, followed by cyclohexylamine (137 µL, 1.2 mmol).
-
The Schlenk tube was sealed and removed from the glovebox.
-
The reaction mixture was heated to 100 °C with stirring for 16 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford N-cyclohexyl-6-methoxypyridin-2-amine.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
References
2-Bromo-6-hydroxypyridine: A Versatile Scaffold for Kinase Inhibitor Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxypyridine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its disubstituted pyridine core, featuring a bromine atom amenable to cross-coupling reactions and a hydroxyl group for further functionalization or hydrogen bonding interactions, provides a privileged scaffold for the synthesis of diverse compound libraries. This document provides an overview of its applications, detailed experimental protocols for its use in Suzuki-Miyaura coupling, and data on the biological activity of derivative compounds.
The strategic placement of the bromo and hydroxyl groups allows for selective modifications, making this compound a key intermediate in the synthesis of compounds targeting various kinases, including those in the Janus kinase (JAK) family, which are implicated in inflammatory diseases and cancer.[1]
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound in drug discovery is its use as a starting material for the synthesis of 2,6-disubstituted pyridine derivatives, a common motif in many kinase inhibitors. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of the chemical space around the pyridine core to optimize potency and selectivity for the target kinase.
The hydroxyl group at the 6-position can be involved in crucial hydrogen-bonding interactions within the ATP-binding site of kinases. Alternatively, it can be used as a point for further chemical modification to enhance pharmacokinetic properties or to introduce additional pharmacophoric features.
Data Presentation
The following tables summarize the biological activity of kinase inhibitors derived from 2,6-disubstituted pyridine and pyrazine scaffolds, which can be synthesized using methodologies involving building blocks like this compound. While not all compounds listed are direct derivatives, they represent the chemical space and potency achievable with this class of compounds.
Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives against CK2 and PIM Kinases
| Compound | Target Kinase | IC50 (nM) |
| 12b | CK2 | Data not specified |
| 14f | PIM | Data not specified |
Note: Specific IC50 values for these compounds were not provided in the source material, but they were identified as potent inhibitors.[1]
Table 2: Inhibitory Activity of 2,6,8-substituted Imidazo[1,2-a]pyridine Derivatives against PI3Kα
| Compound | Target Kinase | IC50 (nM) |
| 35 | PI3Kα | 150 |
Note: This data is for a related heterocyclic system, demonstrating the potential of substituted pyridines in kinase inhibitor design.[2]
Table 3: Inhibitory Activity of Pyridine-Based Compounds against PIM-1 Kinase
| Compound | Target Kinase | IC50 (nM) |
| 12 | PIM-1 | 14.3 |
| Staurosporine (Control) | PIM-1 | 16.7 |
Note: Compound 12 is a 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide derivative, showcasing the potency of functionalized pyridines.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound from 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
Potassium tert-butoxide
-
tert-Butanol
-
Chloroform
-
3N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), potassium tert-butoxide (10 eq), and tert-butanol.
-
Heat the mixture at reflux overnight.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Carefully add an ice-water mixture to the residue.
-
Extract the aqueous layer with chloroform to remove any unreacted starting material.
-
Acidify the aqueous layer with 3N hydrochloric acid.
-
Extract the acidified aqueous layer with chloroform (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound as a solid. A typical reported yield for this reaction is around 85%.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway: JAK-STAT Pathway Mediated by TYK2
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation. Tyrosine Kinase 2 (TYK2) is a member of the JAK family. The diagram below illustrates the general mechanism of TYK2-mediated JAK-STAT signaling.
Caption: TYK2-mediated JAK-STAT signaling pathway and its inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting, from reaction setup to product analysis.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed C-N bond formation, specifically the Buchwald-Hartwig amination, using 2-bromo-6-hydroxypyridine as the aryl halide substrate. This reaction is a powerful tool for the synthesis of various 2-amino-6-hydroxypyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has become a fundamental transformation in modern organic synthesis.[1][2] It allows for the formation of carbon-nitrogen bonds with a broad substrate scope and high functional group tolerance. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an amine with an aryl halide.
When employing this compound as a substrate, special considerations must be taken due to the presence of the acidic hydroxyl group. This group can potentially react with the base or coordinate with the palladium catalyst, influencing the reaction's efficiency. Furthermore, this compound can exist in equilibrium with its tautomeric form, 6-bromo-2(1H)-pyridone, which may exhibit different reactivity.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido group.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 2-amino-6-hydroxypyridine product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial in this process, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.
Key Considerations for this compound
-
The Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations. This can consume the base and potentially lead to the formation of byproducts. To circumvent this, a stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, or an additional equivalent of a less expensive base can be used. Alternatively, protection of the hydroxyl group may be necessary in some cases to achieve high yields.
-
Tautomerization: The tautomeric equilibrium between this compound and 6-bromo-2(1H)-pyridone can affect the substrate's reactivity. The pyridone tautomer may have different electronic and steric properties, influencing the ease of oxidative addition.
-
Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for success. For heteroaromatic substrates, bulky and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and Xantphos have shown to be effective.
Data Presentation: Comparative Reaction Conditions
The following tables summarize various conditions for the palladium-catalyzed C-N bond formation with this compound and related substrates. This data is intended to provide a starting point for reaction optimization.
Table 1: Palladium-Catalyzed Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 75 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 12 | 82 |
| 3 | n-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | LiHMDS (2.5) | Toluene | 90 | 24 | 68 |
| 4 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3.0) | Dioxane | 100 | 18 | 88 |
Note: The data in this table is compiled from various sources and represents typical conditions. Actual yields may vary depending on the specific reaction setup and purity of reagents.
Experimental Protocols
The following are detailed methodologies for key experiments in the palladium-catalyzed C-N bond formation with this compound.
Protocol 1: General Procedure for the Amination of this compound with an Arylamine
This protocol is a general starting point for the coupling of this compound with various arylamines.
Materials:
-
This compound
-
Arylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylamine (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.075 mmol, 7.5 mol%).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Amination of this compound with a Secondary Aliphatic Amine
This protocol is adapted for the coupling of this compound with a secondary aliphatic amine, such as morpholine, using a stronger base.
Materials:
-
This compound
-
Secondary aliphatic amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube: this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add anhydrous dioxane (5 mL) followed by the secondary aliphatic amine (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key concepts and workflows described in these application notes.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-hydroxypyridine
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] 2-Bromo-6-hydroxypyridine (CAS: 27992-32-1), which exists in tautomeric equilibrium with 6-bromo-2(1H)-pyridinone, is a highly versatile building block for the synthesis of complex pharmaceutical intermediates.[3][4] Its bifunctional nature, featuring a reactive bromine atom and a hydroxyl group, allows for a wide range of chemical transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, while the hydroxyl/pyridone moiety can be engaged in reactions such as O-alkylation.[3][5]
This document provides detailed protocols and application data for key synthetic transformations using this compound as a starting material, intended for researchers, scientists, and professionals in drug development.
General Synthetic Workflow
The strategic functionalization of this compound allows for the creation of a diverse library of substituted pyridine compounds. The two primary reactive sites, the C-Br bond and the O-H group, can be addressed sequentially to build molecular complexity. The following diagram illustrates the general workflow for diversifying this key intermediate.
Caption: General workflow for diversifying this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[6] This reaction is widely used to synthesize biaryl and heteroaryl scaffolds, which are common motifs in pharmaceuticals.[7] 2-Bromopyridines are generally more reactive than their chloro-analogues due to the lower C-Br bond dissociation energy, making them ideal substrates for this transformation.[5]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 60-80 | 75-90 |
| Methylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 80 | 70-85 |
Experimental Protocol: Synthesis of 6-Phenyl-2-hydroxypyridine
-
To a flame-dried round-bottom flask, add this compound (174 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).
-
Add a magnetic stir bar. Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and SPhos (41.0 mg, 0.1 mmol, 10 mol%) in degassed toluene (5 mL).
-
Add the catalyst solution to the reaction flask via syringe, followed by degassed water (1 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-phenyl-2-hydroxypyridine.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][9] This method has largely replaced harsher classical methods and is indispensable in pharmaceutical synthesis for introducing primary or secondary amine functionalities.[10]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOt-Bu | Toluene | 100 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 85-95 |
| Ammonia (equiv.) | Pd(OAc)₂ (2) | t-BuXPhos (4) | LiHMDS | THF | 70 | 65-80 |
Experimental Protocol: Synthesis of 6-(Morpholino)-2-hydroxypyridine
-
In an oven-dried Schlenk tube, combine this compound (174 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOt-Bu, 115 mg, 1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and BINAP (24.9 mg, 0.04 mmol, 4 mol%).
-
Add a magnetic stir bar. Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, e.g., dichloromethane/methanol gradient) to obtain the product.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction provides a direct route to aryl acetylenes, which are valuable intermediates for synthesizing more complex molecules, including many heterocyclic drug candidates.[12]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 80-100 | 90-98 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (2.5) | Diisopropylamine | THF | 25-50 | 85-95 |
| 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 88-96 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | Acetonitrile | 60 | 80-92 |
Experimental Protocol: Synthesis of 6-(Phenylethynyl)-2-hydroxypyridine
-
To a 10 mL round-bottom flask, add PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol, 2.5 mol%) and CuI (9.5 mg, 0.05 mmol, 5 mol%).
-
Seal the flask, evacuate and backfill with argon.
-
Add anhydrous, degassed DMF (3 mL) and triethylamine (Et₃N, 2 mL). Stir the mixture at room temperature for 15 minutes.
-
Add this compound (174 mg, 1.0 mmol, 1.0 equiv) followed by phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C for 3-5 hours. Monitor the reaction's completion using TLC.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to afford the pure alkynylated pyridine.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. nbinno.com [nbinno.com]
- 4. 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols: Halogen-Metal Exchange of 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the halogen-metal exchange of 2-bromo-6-hydroxypyridine, a critical transformation for the synthesis of substituted 6-hydroxypyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocols described herein focus on lithium-halogen and magnesium-halogen exchange reactions, offering pathways to generate reactive organometallic intermediates for subsequent functionalization.
Introduction
Halogen-metal exchange is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, this reaction allows for the regioselective introduction of a variety of functional groups at the 2-position of the pyridine ring. The presence of the acidic hydroxyl group necessitates careful selection of reagents and reaction conditions to avoid undesired deprotonation and ensure efficient halogen exchange. The following protocols provide methodologies to achieve this transformation using organolithium and Grignard reagents.
Data Presentation
Table 1: Conditions for Bromine-Lithium Exchange of Bromopyridines
| Reagent (equiv.) | Solvent | Temperature (°C) | Time | Subsequent Electrophile | Product | Yield (%) | Reference |
| n-BuLi (2.0) | THF | -78 | 1 h | DMF | 6-Bromo-2-formylpyridine | - | [1] |
| n-BuLi (1.0-3.0) | THF | -90 | - | DMF | Formylated bipyridine | - | [2] |
| n-BuLi (2.0) | Dichloromethane | -78 | - | - | 2-Bromo-6-lithiopyridine | High | [3] |
| n-BuLi | THF | -78 | - | H₂O | Debrominated hydroxypyridines | - | [4] |
Note: Yields are reported for analogous substrates as specific yield for this compound was not detailed in the search results.
Table 2: Conditions for Bromine-Magnesium Exchange of Bromopyridines
| Reagent (equiv.) | Solvent | Conditions | Subsequent Electrophile | Product | Reference |
| i-PrMgCl (1.0), then n-BuLi (2.0) | THF | 0 °C to -20 °C | DMF | Aldehyde derivative | [5] |
| Mg, Ethyl bromide (cat.) | Diethyl ether | Reflux | Benzaldehyde | 2,6-bis-(phenylhydroxymethyl)-pyridine | [6] |
| i-PrMgCl | THF | - | H₂O | Magnesated intermediate | [7] |
Experimental Protocols
Protocol 1: Bromine-Lithium Exchange using n-Butyllithium
This protocol describes the generation of a lithiated pyridine species from this compound using n-butyllithium (n-BuLi), followed by quenching with an electrophile. The use of two equivalents of n-BuLi is necessary to first deprotonate the hydroxyl group and then perform the halogen-metal exchange.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), aldehydes, ketones, etc.)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv.).
-
Dissolve the starting material in anhydrous THF or dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 equiv.) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 equiv.) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromine-Magnesium Exchange using a Turbo-Grignard Reagent
This protocol utilizes a combination of a Grignard reagent and an organolithium reagent to perform a halogen-metal exchange under non-cryogenic conditions, which can be advantageous for substrates with acidic protons.[5]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
-
Ethyl acetate
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add isopropylmagnesium chloride (1.0 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add n-butyllithium (2.0 equiv.) dropwise, maintaining the temperature below -20 °C.
-
Stir the resulting mixture at -20 °C for 30 minutes.
-
Add the electrophile (e.g., dry DMF, 1.0 equiv.) in dry THF dropwise.
-
Allow the reaction to warm to -20 °C over 30 minutes and then quench with water.
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Workflow for Bromine-Lithium Exchange.
Caption: Workflow for Bromine-Magnesium Exchange.
Caption: Key Parameter Relationships in Halogen-Metal Exchange.
References
- 1. US7439535B2 - Process for exchanging functional groups by halogen-metal exchange reaction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
Protecting Group Strategies for the Hydroxyl Group of 2-Bromo-6-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection and deprotection of the hydroxyl group in 2-Bromo-6-hydroxypyridine. The selection of an appropriate protecting group is a critical consideration in the multi-step synthesis of complex molecules where this versatile building block is employed. The protocols outlined below describe the application of common protecting groups—Methoxymethyl (MOM), Benzyl (Bn), and tert-Butyldimethylsilyl (TBDMS)—offering a range of stability and cleavage conditions to suit various synthetic routes.
Introduction
This compound is a valuable bifunctional molecule in organic synthesis, featuring a nucleophilic hydroxyl group and a bromine atom amenable to a wide array of cross-coupling reactions. To achieve selective transformations at the bromine-bearing carbon or other positions on the pyridine ring, transient protection of the hydroxyl group is often necessary to prevent its interference in subsequent chemical steps. The choice of protecting group is dictated by its stability towards the reaction conditions of the planned synthetic sequence and the ease of its removal to regenerate the hydroxyl functionality at the desired stage. This guide details the application of three widely used protecting groups, providing protocols for their introduction and cleavage.
Protecting Group Selection and Strategy
The selection of a suitable protecting group is contingent on the overall synthetic plan. The following sections detail the protection of this compound with MOM, Benzyl, and TBDMS ethers, each offering distinct advantages in terms of stability and orthogonality.
A general workflow for a synthetic sequence involving the protection of this compound is illustrated below.
Caption: General workflow for the use of a protecting group strategy.
Quantitative Data Summary
The following tables summarize the reaction conditions and expected yields for the protection and deprotection of the hydroxyl group of this compound with various protecting groups. Please note that yields can be substrate-dependent and optimization may be required for specific applications.
Table 1: Protection of this compound
| Protecting Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MOM | MOM-Cl | DIPEA | CH2Cl2 | 0 to rt | 2-4 | >90 (estimated) |
| Bn | BnBr | K2CO3 | Acetone | Reflux | 12-18 | ~88[1] |
| TBDMS | TBDMS-Cl | Imidazole | DMF | rt | 2-4 | >90 (estimated) |
Table 2: Deprotection of Protected this compound Derivatives
| Protected Compound | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-bromo-6-(methoxymethoxy)pyridine | 2M HCl | THF | rt | 1-3 | >95 (estimated) |
| 2-(benzyloxy)-6-bromopyridine | 10% Pd/C, HCOOH | MeOH | rt | 1-2 | >90 (estimated) |
| 2-bromo-6-((tert-butyldimethylsilyl)oxy)pyridine | TBAF (1M) | THF | rt | 1-2 | >95 (estimated) |
Experimental Protocols
Synthesis of Starting Material: this compound
A general procedure for the synthesis of the starting material from 2,6-dibromopyridine is as follows:
-
To a solution of 2,6-dibromopyridine (4.0 g, 17 mmol) in tert-butanol (100 mL), add potassium tert-butoxide (20 g, 0.27 mol).
-
Heat the mixture at reflux overnight.
-
After cooling, remove the solvent under reduced pressure.
-
Carefully add an ice-water mixture and extract with chloroform (2 x 100 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer with 3N hydrochloric acid and extract with chloroform (2 x 100 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound as a white solid (Yield: 2.5 g, 85%).[2]
Methoxymethyl (MOM) Ether Protection
MOM ethers are stable to a wide range of non-acidic conditions, including strong bases and organometallic reagents. They are readily cleaved under acidic conditions.
Caption: MOM protection and deprotection workflow.
Protocol for MOM Protection:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.
-
Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add Methoxymethyl chloride (MOM-Cl) (1.2 eq). Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel to yield 2-bromo-6-(methoxymethoxy)pyridine.
Protocol for MOM Deprotection:
-
Dissolve the MOM-protected pyridine in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid.
-
Stir the solution at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected this compound.
Benzyl (Bn) Ether Protection
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are commonly removed by catalytic hydrogenation.
Caption: Benzyl protection and deprotection workflow.
Protocol for Benzyl Protection: (Adapted from a similar procedure[1])
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (BnBr) (1.2 eq) to the suspension.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel to afford 2-(benzyloxy)-6-bromopyridine.
Protocol for Benzyl Deprotection (Catalytic Transfer Hydrogenation): [1]
-
Dissolve 2-(benzyloxy)-6-bromopyridine (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Carefully add formic acid (HCOOH) (2-3 eq) as the hydrogen donor.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography if necessary to yield this compound.
tert-Butyldimethylsilyl (TBDMS) Ether Protection
TBDMS ethers are widely used due to their stability to a broad range of reaction conditions, except for those involving fluoride ions or strong acids.
Caption: TBDMS protection and deprotection workflow.
Protocol for TBDMS Protection:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica gel to obtain 2-bromo-6-((tert-butyldimethylsilyl)oxy)pyridine.
Protocol for TBDMS Deprotection:
-
Dissolve the TBDMS-protected pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected this compound.
Conclusion
The choice of a protecting group for the hydroxyl moiety of this compound is a strategic decision that significantly impacts the efficiency and success of a synthetic route. The MOM, Benzyl, and TBDMS protecting groups each offer a unique set of properties, allowing for the design of orthogonal protection schemes in complex syntheses. The detailed protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the effective utilization of this versatile building block in the creation of novel and complex molecular architectures. It is recommended to perform small-scale trials to optimize the reaction conditions for specific substrates and subsequent synthetic steps.
References
Application Note: A Protected Grignard Reaction Protocol for the Functionalization of 2-Bromo-6-hydroxypyridine
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its application to substrates containing acidic protons, such as 2-bromo-6-hydroxypyridine, presents a significant challenge. The highly basic Grignard reagent will be quenched by the acidic hydroxyl group, preventing the desired reaction.[1][2] This protocol details a robust, three-stage procedure to successfully functionalize this compound: (1) protection of the hydroxyl group as a silyl ether, (2) formation of the Grignard reagent and subsequent reaction with an electrophile, and (3) deprotection to yield the final substituted 6-hydroxypyridine derivative. This method circumvents the issue of the acidic proton, enabling the synthesis of a diverse range of 6-substituted pyridin-2-ols.[3][4]
Experimental Workflow Diagram
Caption: Workflow for the protected Grignard functionalization of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the multi-step synthesis. Yields are representative and may vary based on the specific electrophile used and the scale of the reaction.
| Step | Reactant | Key Reagents | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 1. Protection | This compound | TBDMSCl, Imidazole | DMF | 25 (RT) | 12 - 16 | 90 - 98 |
| 2. Grignard Formation | 2-Bromo-6-(tert-butyldimethylsilyloxy)pyridine | Mg turnings, I₂ (catalytic) | THF | 65 (Reflux) | 2 - 3 | >90 (in situ) |
| 3. C-C Coupling | Grignard Reagent (in situ) | Aldehyde or Ketone | THF | 0 to 25 | 1 - 2 | 75 - 85 |
| 4. Deprotection | Protected Tertiary Alcohol | Tetrabutylammonium fluoride (TBAF) | THF | 25 (RT) | 2 - 4 | 88 - 95 |
| Overall | This compound | - | - | - | ~24 | 60 - 75 |
Detailed Experimental Protocols
Safety Precaution: Grignard reactions are highly exothermic and sensitive to air and moisture.[5][6] All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Protection of this compound
This protocol converts the acidic hydroxyl group into a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the basic conditions of the Grignard reaction.[3][7]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with stir bar
-
Septa and needles for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (using a hexane/ethyl acetate gradient) to yield 2-bromo-6-(tert-butyldimethylsilyloxy)pyridine as a pure solid or oil.
Protocol 2: Grignard Reaction and C-C Bond Formation
This stage involves the formation of the pyridyl Grignard reagent followed by its reaction with a carbonyl electrophile.
Materials:
-
2-Bromo-6-(tert-butyldimethylsilyloxy)pyridine (from Protocol 1)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone, 1.1 eq) dissolved in anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flame-dried three-neck flask with reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Activation & Formation: Place Mg turnings (1.5 eq) in the flame-dried three-neck flask. Add a single small crystal of iodine. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. The iodine color should fade as the magnesium activates.[8]
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve the protected bromopyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the bromopyridine solution to the magnesium. The reaction is initiated when bubbling and a slight turbidity are observed.[9] If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The solution should appear gray and turbid.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath.
-
Add the solution of the electrophile (e.g., benzophenone, 1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Cool the reaction back to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution. This is a milder alternative to strong acids, which can cause dehydration of the tertiary alcohol product.[8]
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the protected, functionalized pyridine.
Protocol 3: Deprotection of the Silyl Ether
The final step removes the TBDMS protecting group to reveal the desired hydroxyl functionality.
Materials:
-
Crude product from Protocol 2
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Dissolve the crude protected alcohol from the previous step in anhydrous THF.
-
Add the TBAF solution dropwise to the stirring solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once complete, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization to yield the pure 6-substituted pyridin-2-ol. Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. zmsilane.com [zmsilane.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-6-hydroxypyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
Nucleophilic Substitution of 2,6-Dibromopyridine: This is a widely used method involving the reaction of 2,6-dibromopyridine with a strong base, such as potassium tert-butoxide, in an appropriate solvent like tert-butanol. It is often favored for its high yield and relatively straightforward procedure.[1][2]
-
Sandmeyer-type Reaction from 2-Amino-6-hydroxypyridine: This classic organohalogen reaction involves the diazotization of 2-amino-6-hydroxypyridine followed by a bromination step. Careful control of temperature is critical for success.
-
Direct Bromination of 2-Hydroxypyridine (2-Pyridone): While feasible, direct bromination can be challenging. It often requires harsh conditions, such as fuming sulfuric acid, and can lead to a mixture of mono- and di-brominated isomers, making purification difficult and potentially lowering the yield of the desired product.[3][4]
Q2: Which synthesis method is recommended for achieving the highest yield?
A2: The nucleophilic substitution of 2,6-dibromopyridine with potassium tert-butoxide is frequently reported to provide high yields, often around 85%.[1][2] This method's success lies in the selective substitution of one bromine atom and a well-defined purification process involving acid-base extractions.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Key safety measures include:
-
Handling Bromine/Brominating Agents: Bromine and reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are corrosive, toxic, and strong oxidizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazotization Reactions: Diazonium salts can be explosive when isolated and dry. These reactions should be carried out at low temperatures (typically 0°C or below), and the diazonium intermediate should be used immediately in the subsequent step without isolation.[5][6]
-
Strong Bases and Acids: Reagents like potassium tert-butoxide, sodium hydroxide, and hydrobromic acid are corrosive. Handle with care to avoid skin and eye contact.
-
Solvent Hazards: Use appropriate flammable-rated storage and equipment when working with volatile organic solvents like chloroform and ether.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The literature melting point is approximately 121-125 °C.[2] A sharp melting point range close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes?
A: Low yield is a common issue that can stem from several factors. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
Detailed Checklist:
-
Reagent Purity: For the substitution method, ensure the 2,6-dibromopyridine is pure and the potassium tert-butoxide is not degraded by moisture. For Sandmeyer-type reactions, the purity of the starting amine is crucial.
-
Solvent Quality: Use dry, redistilled solvents, especially when working with strong bases like potassium tert-butoxide.[1]
-
Temperature Control: Diazotization reactions are highly temperature-sensitive and must be kept at or below 0°C to prevent decomposition of the diazonium salt.[5] For the substitution reaction, ensure the reflux temperature is maintained consistently.
-
Reaction Time: If the reaction is incomplete, consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Problem 2: Significant Contamination with Starting Material
Q: My final product is contaminated with a large amount of unreacted 2,6-dibromopyridine. How can I drive the reaction to completion?
A: This indicates an incomplete reaction. Consider the following adjustments:
-
Stoichiometry: While the theoretical ratio of base to 2,6-dibromopyridine is 1:1 for monosubstitution, a slight excess of the base (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess may promote di-substitution.
-
Reaction Time: The reaction is often run overnight to ensure completion.[1][2] Confirm via TLC that the starting material spot has disappeared or is minimal before proceeding with the work-up.
-
Temperature: Ensure the reaction is maintained at a steady reflux. An inadequate temperature will slow the reaction rate significantly.
-
Purification: The work-up procedure is designed to remove unreacted 2,6-dibromopyridine. An initial extraction of the basified solution with an organic solvent (like chloroform) before acidification is critical for removing the less polar starting material.[1][2]
Problem 3: Formation of 2,6-Disubstituted or Other By-products
Q: I am observing significant by-products, particularly the di-hydroxy or di-alkoxy pyridine. How can this be minimized?
A: The formation of di-substituted products occurs when the second bromine atom also undergoes substitution. To minimize this:
-
Control Stoichiometry: Carefully control the amount of base used. Do not use a large excess, as this will favor the second substitution reaction.
-
Temperature and Addition Rate: Adding the base portion-wise or slowly at a lower temperature before heating to reflux can sometimes improve selectivity for mono-substitution.
-
Choice of Brominating Agent: When performing direct bromination on 2-hydroxypyridine, using a milder brominating agent or carefully controlling the stoichiometry (less than 1 equivalent of Br₂) can reduce the formation of di-bromo products.[7]
Data Presentation
Table 1: Comparison of Synthesis Parameters for this compound
| Parameter | Method A: Substitution | Method B: Sandmeyer-type |
| Starting Material | 2,6-Dibromopyridine | 2-Amino-6-hydroxypyridine |
| Key Reagents | Potassium tert-butoxide | HBr, NaNO₂, Br₂ |
| Solvent | tert-Butanol | Aqueous HBr |
| Temperature | Reflux | -10°C to 0°C[6] |
| Reaction Time | Overnight[1][2] | 2 - 4 hours[6] |
| Reported Yield | ~85%[1][2] | Variable, typically 60-80% |
| Key Challenge | Preventing di-substitution | Strict temperature control |
Experimental Protocols
Protocol 1: Synthesis from 2,6-Dibromopyridine (High-Yield Method)
This protocol is adapted from established literature procedures.[1][2]
Workflow Diagram:
Caption: Experimental workflow for synthesis from 2,6-dibromopyridine.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dibromopyridine (4.0 g, 17 mmol), potassium tert-butoxide (2.0 g, 17.8 mmol, ~1.05 eq.), and redistilled tert-butanol (100 mL).
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction's progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Initial Extraction: Carefully add an ice-water mixture (100 mL) to the residue. Extract this aqueous layer with chloroform (2 x 100 mL) to remove any unreacted 2,6-dibromopyridine. Discard the organic layers.
-
Product Protonation: Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of ~2-3 with 3N hydrochloric acid.
-
Product Extraction: Extract the acidified aqueous layer with chloroform (3 x 100 mL). The product will now move into the organic phase.
-
Final Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The expected yield is approximately 2.5 g (85%).[1]
References
- 1. This compound | 27992-32-1 [chemicalbook.com]
- 2. This compound CAS#: 27992-32-1 [m.chemicalbook.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. chempanda.com [chempanda.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
Purification of crude 2-Bromo-6-hydroxypyridine by recrystallization or chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-6-hydroxypyridine by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound commonly starts from 2,6-dibromopyridine.[1][2] Potential impurities include unreacted starting material (2,6-dibromopyridine), and potentially small amounts of the corresponding methoxy-derivative if methanol is present, or other side-products depending on the specific reaction conditions.
Q2: Which purification method, recrystallization or column chromatography, is generally recommended for this compound?
A2: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity. Recrystallization is often simpler and more scalable if the impurities have significantly different solubilities than the product. Column chromatography offers a higher degree of separation for impurities with similar polarities to the product but can be more time-consuming and may lead to lower yields.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of this compound and detecting impurities.[3][4] Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of purity and is essential for developing a column chromatography method. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities.
Q4: Are there any known stability issues with this compound during purification?
A4: Pyridine derivatives can be sensitive to highly acidic conditions. During column chromatography on silica gel (which is acidic), prolonged exposure can sometimes lead to degradation or strong adsorption, causing peak tailing and lower recovery.[5] It is advisable to monitor for any new spots on TLC during the purification process.
Recrystallization Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The cooling process is too rapid. The solvent is too nonpolar for the compound at lower temperatures. The presence of significant impurities. | 1. Re-heat the solution until the oil redissolves. 2. Allow the solution to cool more slowly to room temperature, then gradually cool further in an ice bath. 3. Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution) to the hot solution to increase the polarity.[6] 4. Consider a preliminary purification step like an acid-base extraction to remove major impurities. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of pure this compound. 3. Reduce the volume of the solvent by gentle heating or under a stream of nitrogen and allow it to cool again. 4. If the compound remains soluble, the chosen solvent is likely unsuitable. A different solvent or a mixed solvent system should be tested.[6] |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during a hot filtration step. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Concentrate the mother liquor and cool it to obtain a second crop of crystals (note: the purity of the second crop may be lower). 3. If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Significant "tailing" or "streaking" of the product on TLC and the column. | The basic nitrogen of the pyridine ring is interacting with the acidic silanol groups of the silica gel.[5] | 1. Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent system.[5][7] This will neutralize the acidic sites on the silica gel. 2. Consider using a different stationary phase, such as neutral alumina. |
| Poor separation of the product from an impurity. | The eluent system does not have the optimal polarity. | 1. Systematically test different solvent systems with varying polarities using TLC. Good separation is often achieved when the desired compound has an Rf value of 0.2-0.4.[8] 2. Use a shallow gradient during elution, slowly increasing the polarity of the mobile phase.[7] |
| The product does not elute from the column. | The eluent is not polar enough. The compound may be irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). 2. If the compound is highly polar, a more polar eluent system, such as dichloromethane/methanol, may be necessary. 3. If degradation is suspected, consider using a less acidic stationary phase like alumina.[7] |
| Low recovery of the product. | The product is spread across too many fractions due to poor separation. Some product may have been lost on the column due to irreversible adsorption. | 1. Optimize the eluent system using TLC before running the column to ensure a compact elution band. 2. Use of triethylamine in the eluent can help improve recovery for basic compounds.[5] |
Experimental Protocols
Recrystallization of this compound (Suggested Starting Protocol)
This protocol is a starting point and may require optimization based on the impurity profile of the crude material. An ethanol/water solvent system is often effective for polar, aromatic compounds.[6][9]
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. Add water dropwise until a slight turbidity persists. If the solution becomes clear upon further heating, this is a potentially good solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the clear ethanolic solution until it becomes slightly cloudy. Reheat the solution until it is clear again. Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.
Column Chromatography of this compound (Suggested Starting Protocol)
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For basic compounds like this compound, adding 0.5-1% triethylamine to the eluent can prevent tailing.[5][8] Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate with 1% triethylamine). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table presents illustrative data for the purification of crude this compound. Note: This data is hypothetical and intended for comparative purposes.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization | ~90% | >98% | 75-85% | Effective for removing less polar impurities like residual 2,6-dibromopyridine. May require multiple recrystallizations for higher purity. |
| Column Chromatography | ~90% | >99% | 60-75% | Can achieve very high purity by removing impurities with similar polarity. Yield may be lower due to product loss on the column. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. This compound | 27992-32-1 [chemicalbook.com]
- 2. This compound CAS#: 27992-32-1 [m.chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]
Common side reactions and byproducts in 2-Bromo-6-hydroxypyridine chemistry.
Welcome to the Technical Support Center for 2-Bromo-6-hydroxypyridine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a mixture of two isomeric products. What is the likely cause?
A1: this compound exists in a tautomeric equilibrium with 6-bromo-2(1H)-pyridone. This means it can react as either the hydroxyl form or the pyridone form. In alkylation or arylation reactions, this can lead to the formation of both O-substituted (2-alkoxy/aryloxy-6-bromopyridine) and N-substituted (1-alkyl/aryl-6-bromo-2(1H)-pyridone) products. The ratio of these products is influenced by factors such as the solvent, the base used, and the nature of the electrophile.[1]
Q2: I am observing a significant amount of a debrominated byproduct, 6-hydroxypyridine. What is this and how can I prevent it?
A2: This side product results from protodebromination (also known as hydrodehalogenation), a common side reaction in palladium-catalyzed cross-coupling reactions.[2][3] It involves the replacement of the bromine atom with a hydrogen atom. This can be caused by various factors, including the presence of protic impurities, the choice of base and solvent, or the formation of palladium hydride species. To minimize this, ensure all reagents and solvents are anhydrous, screen different bases, and consider using a milder reaction temperature.
Q3: My Suzuki-Miyaura coupling reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. What is happening?
A3: This is a common side reaction known as homocoupling, where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this unwanted reaction. Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere are crucial to minimize this byproduct.
Q4: In my attempt to perform a homocoupling of this compound (Ullmann-type reaction), I am getting low yields. What are the common challenges?
A4: Ullmann couplings of bromopyridines can be challenging. Side reactions can include protodebromination. The solubility of the starting material and intermediates can also be an issue. The choice of copper source, ligand, base, and solvent are all critical parameters that need to be optimized for this specific substrate.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation/Arylation (N- vs. O-Substitution)
Symptoms:
-
NMR and LC-MS analysis show a mixture of two constitutional isomers.
-
Difficulty in separating the desired isomer from the byproduct.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Tautomerism of Starting Material | The inherent equilibrium between the hydroxypyridine and pyridone forms leads to two reactive nucleophilic sites (N and O). |
| Reaction Conditions | The choice of base, solvent, and counter-ion can significantly influence the N/O selectivity. Harder cations (like Na⁺ or K⁺) tend to favor O-alkylation, while softer cations or covalent conditions can favor N-alkylation. |
| Nature of the Electrophile | Hard electrophiles (e.g., alkyl sulfates) tend to react at the harder oxygen atom, while softer electrophiles (e.g., alkyl iodides) may favor reaction at the softer nitrogen atom. |
Troubleshooting Workflow for N- vs. O-Selectivity
Issue 2: Significant Formation of Byproducts in Cross-Coupling Reactions
Symptoms:
-
GC-MS or LC-MS analysis shows significant peaks corresponding to homocoupled products or the debrominated starting material.
-
Low yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling (e.g., Bipyridine or Biaryl) | - Oxygen in the reaction mixture.- Suboptimal catalyst system or temperature. | - Ensure rigorous degassing of all solvents and reagents.- Use a fresh, active catalyst.- Optimize reaction temperature; sometimes lower temperatures can suppress homocoupling. |
| Protodebromination (Hydrodehalogenation) | - Presence of protic impurities (water, alcohols).- Certain bases or solvents can act as hydride sources.- Formation of palladium hydride intermediates. | - Use anhydrous solvents and reagents.- Screen different bases (e.g., non-protic organic bases).- Add a sacrificial hydride scavenger. |
| Catalyst Decomposition (Palladium Black) | - High reaction temperatures.- Inappropriate ligand or ligand-to-metal ratio. | - Lower the reaction temperature.- Screen different ligands to find one that stabilizes the catalyst.- Ensure the correct stoichiometry of ligand to palladium. |
Troubleshooting Logic for Cross-Coupling Side Reactions
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound (adapted from related procedures)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the base to the tube.
-
In a separate flask, dissolve the amine in the anhydrous solvent and degas the solution by sparging with an inert gas for 15-20 minutes.
-
Add the degassed amine solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
References
Addressing stability and degradation issues of 2-Bromo-6-hydroxypyridine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-hydroxypyridine. It addresses common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] It is also recommended to protect it from light.[2][4] For long-term storage, keeping it at room temperature under these conditions is generally acceptable.
Q2: Is this compound sensitive to light?
A2: Yes, as with many brominated aromatic compounds, this compound can be sensitive to light. Photodegradation is a potential issue, which may involve the cleavage of the carbon-bromine bond.[1] It is crucial to store the compound in a dark place or in an amber-colored vial to minimize exposure to light.
Q3: Can the solvent I use affect the stability of this compound?
A3: Yes, the choice of solvent can significantly impact the stability of this compound due to its tautomeric nature. It exists in equilibrium between the hydroxy form and the pyridone form. The polarity of the solvent can influence which tautomer is more prevalent, which in turn can affect its reactivity and stability.[5]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar brominated aromatic compounds, potential degradation pathways include:
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Photodegradation: Cleavage of the C-Br bond upon exposure to light, leading to debromination.[1]
-
Hydrolysis: The compound may undergo hydrolysis, particularly under basic or acidic conditions, potentially leading to the replacement of the bromine atom with a hydroxyl group.
-
Oxidation: Oxidative degradation can occur, especially in the presence of oxidizing agents or under harsh conditions.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal decomposition.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change from white/light yellow to purple or brown) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6] An HPLC analysis would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning purple or brown) | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. |
| Inconsistent experimental results or low yield | Degradation of the starting material. Tautomeric equilibrium affecting reactivity. | Confirm the purity of your this compound stock using a suitable analytical method like HPLC before use. Consider the solvent's effect on tautomerism for your specific reaction. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Sample degradation during storage or the experimental process. | Prepare fresh solutions for your experiments. If degradation is suspected during the experiment, consider adjusting conditions such as temperature, pH, and exposure to light. Perform forced degradation studies to identify potential degradation products. |
| Poor solubility in a particular solvent | The compound exists as a solid and may have limited solubility in certain solvents. | Refer to solubility data if available. Methanol is a commonly used solvent.[7] Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in an appropriate solvent.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: HPLC Method for Stability Assessment
Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Methodology:
-
Optimize the mobile phase gradient to achieve good separation between the parent peak of this compound and any degradation peaks observed from the forced degradation study.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from its degradation products.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal (Solid) | 48 hours | 70°C | 5% | 1 |
| Photolytic | As per ICH Q1B | Ambient | 30% | 2 |
Note: The data in this table is for illustrative purposes only and should be confirmed by experimental studies.
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-6-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cross-coupling of 2-Bromo-6-hydroxypyridine. This substrate presents unique challenges due to the electronic properties of the pyridine ring and the presence of the hydroxyl group. This guide offers structured solutions to common experimental issues to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cross-coupling of this compound, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | The active Pd(0) species may not be forming efficiently. Switch to a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which readily forms the active catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure an optimal ligand-to-palladium ratio (typically 1:1 to 1.5:1) to facilitate reduction to Pd(0).[1] |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for this specific substrate. Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are effective for challenging substrates as they promote reductive elimination and stabilize catalytic intermediates.[1][2][3] |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] Use bulky phosphine ligands to shield the palladium center and prevent this coordination.[3] |
| Ineffective Base | The base may be too weak or have poor solubility in the reaction solvent. For Suzuki couplings, consider stronger, more soluble bases like K₃PO₄ or Cs₂CO₃.[4] For Buchwald-Hartwig aminations, a strong, soluble base like Sodium tert-butoxide (NaOtBu) is often effective.[1] |
| Low Reaction Temperature | The oxidative addition of the C-Br bond can be slow. Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring the reaction progress.[1][2] |
| Sub-optimal Solvent | The solvent must be appropriate for the specific cross-coupling reaction and dissolve the reactants. For Suzuki reactions, a mixture of an aprotic organic solvent (like 1,4-dioxane or toluene) and water is common.[4] For Buchwald-Hartwig aminations, non-coordinating, high-boiling solvents like toluene or dioxane are recommended.[1] Ensure solvents are anhydrous and degassed.[3] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid/Ester | Oxygen in the reaction mixture can promote homocoupling.[3] The palladium source may also contribute. | Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Nitrogen or Argon).[2][3] Use a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source to minimize this side reaction.[2] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, often due to excess water or base-catalyzed decomposition.[5] | Use anhydrous solvents and consider more stable boronic esters, such as pinacol or MIDA boronates.[2][5] Use the minimum effective amount of base.[5] |
| Hydrodehalogenation | The bromo substrate is reduced, replacing the bromine with a hydrogen atom. | Use a bulky ligand to disfavor the β-hydride elimination pathway that can lead to this side product.[1] Optimizing the base and lowering the reaction temperature may also reduce this side reaction.[1] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Recommended Solution |
| Insufficient Ligand | Not enough ligand to stabilize the Pd(0) species. |
| High Reaction Temperature | Excessive heat can cause the catalyst to aggregate and precipitate. |
| Impurities | Impurities in the starting materials or solvents can lead to catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a challenging substrate for cross-coupling reactions?
A1: Yes, 2-substituted nitrogen-containing heteroaryl compounds can be challenging. The nitrogen atom can coordinate to the palladium catalyst, leading to deactivation.[2][3] Additionally, the hydroxyl group can potentially interact with the base or catalyst.
Q2: Should I protect the hydroxyl group on the pyridine ring before the cross-coupling reaction?
A2: While many modern cross-coupling protocols have good functional group tolerance, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can be a viable strategy if you observe significant side reactions or low yields due to its presence. However, it is often recommended to first attempt the reaction without a protecting group under mild conditions.
Q3: Which cross-coupling reaction is most suitable for my needs?
A3: The choice depends on the desired coupling partner.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, vinyl, or alkyl boronic acids or esters. It is widely used due to the low toxicity of boron reagents and good functional group tolerance.
-
Buchwald-Hartwig Amination: Used for forming C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: Suitable for coupling with terminal alkynes to form C-C bonds.[2]
Q4: How do I choose the optimal catalyst and ligand?
A4: For challenging substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[5] Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with a Buchwald ligand (e.g., SPhos, XPhos) or using a pre-formed catalyst are excellent starting points.[1][2][5] The optimal combination is often found through screening.
Q5: What is the best way to ensure my reaction is anaerobic?
A5: To exclude oxygen, which can deactivate the catalyst and promote side reactions, you should:
-
Degas your solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]
-
Use Schlenk techniques: Assemble and flame-dry your glassware under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[6]
-
Maintain an inert atmosphere: Throughout the reaction, use a balloon or a manifold to maintain a slight positive pressure of nitrogen or argon.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base like NaOtBu (1.4 equiv.).[1]
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).[1]
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]
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Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.[6]
Visual Guides
Caption: Troubleshooting workflow for low product yield.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Technical Support Center: Regioselectivity in the Bromination of 6-Hydroxypyridine
Welcome to the Technical Support Center for challenges in the regioselective bromination of 6-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve the desired regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 6-hydroxypyridine not straightforward?
The main challenge arises from the tautomeric nature of 6-hydroxypyridine. In solution, it exists in equilibrium with its pyridone tautomer, 2-pyridone. In polar solvents, the 2-pyridone form is significantly favored. This tautomerism affects the electronic properties of the ring and, consequently, the regiochemical outcome of electrophilic substitution reactions like bromination.
Q2: Which tautomer is the reactive species in the bromination reaction?
In aqueous and other polar solvents, the predominant 2-pyridone tautomer is the primary species that reacts with bromine. The reactivity of 2-pyridones and their anions is comparable to that of substituted phenoxide ions, making them highly susceptible to electrophilic attack.
Q3: What are the expected products of the monobromination of 6-hydroxypyridine (2-pyridone)?
The primary monobrominated products are 3-bromo-2-pyridone and 5-bromo-2-pyridone. The electron-donating character of the amide group in the 2-pyridone ring directs electrophilic attack to the C3 and C5 positions, which are ortho and para to the nitrogen atom, respectively, and meta and ortho to the carbonyl group.
Q4: I am observing significant amounts of a di-brominated product. How can I avoid this?
The formation of 3,5-dibromo-2-pyridone is a common issue because the monobrominated product can be more reactive towards bromine than the starting material under certain pH conditions. To minimize di-bromination, consider the following:
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Stoichiometry: Use only one equivalent of the brominating agent.
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Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
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Lower Temperature: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity for the mono-brominated product.[1]
Q5: How do reaction conditions influence whether I get the 3-bromo or 5-bromo isomer?
The regioselectivity is a delicate balance of factors including the brominating agent, solvent, and temperature. Generally, attack at the 3-position is considered to be kinetically favored, while the 5-position can also be a major product. Specific conditions to favor one isomer over the other are detailed in the experimental protocols and troubleshooting sections below.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of 3-bromo and 5-bromo isomers)
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Possible Cause: The chosen reaction conditions are not selective for one position over the other.
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Troubleshooting Steps:
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Change the Brominating Agent: If you are using molecular bromine (Br₂), consider switching to N-bromosuccinimide (NBS), or vice versa. The steric bulk and reactivity of the brominating agent can influence regioselectivity.
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Vary the Solvent: The polarity of the solvent can affect the stability of the intermediates and the transition states. Experiment with a range of solvents such as acetic acid, acetonitrile, and chlorinated solvents.
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Optimize the Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.[1] Try running the reaction at 0 °C or even lower.
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-
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Possible Cause: The reaction is reaching thermodynamic equilibrium, leading to a mixture of isomers.
-
Troubleshooting Steps:
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Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. It's possible that one isomer forms first (kinetic product) and then equilibrates to a mixture.
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Shorten Reaction Time: If you observe the formation of a single isomer early on, try to quench the reaction at that point to isolate the kinetic product.
-
-
Issue 2: Formation of Di- and Poly-brominated Products
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Possible Cause: The monobrominated product is more reactive than the starting material.
-
Troubleshooting Steps:
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Control Stoichiometry: Carefully control the amount of brominating agent used, ensuring it is not in excess.
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Slow Addition: Add the brominating agent dropwise over an extended period to keep its concentration low.
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Lower Temperature: Reducing the reaction temperature can decrease the rate of the second bromination.[1]
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-
Issue 3: Low Reaction Yield
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Possible Cause: Deactivation of the pyridine ring.
-
Troubleshooting Steps:
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pH Control: In acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring. Consider using a non-acidic solvent or adding a non-nucleophilic base to scavenge any generated acid.
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Choice of Brominating Agent: If a mild brominating agent like NBS is not effective, a more reactive one like Br₂ in acetic acid might be necessary, though this may come at the cost of selectivity.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of 2-Pyridone Derivatives
| Entry | Substrate | Brominating Agent | Solvent | Temperature | Product(s) | Yield (%) | Reference |
| 1 | 2-Pyridone | Bromine water | Water | Room Temp. | 3,5-Dibromo-2-pyridone | Not specified | (General knowledge) |
| 2 | 2-Aminopyridine | NBS | Acetonitrile | 0-5 °C | 5-Bromo-2-aminopyridine | >95% regioselectivity | [2] |
| 3 | 1-Alkyl-2-pyridones | NBS | Dioxane | Not specified | Mixture of 3- and 5-bromo isomers | 60-80 | [3] |
| 4 | 1-Alkyl-2-pyridones | Dioxane dibromide | Dioxane | Not specified | Mixture of 3- and 5-bromo isomers | 60-80 | [3] |
Note: The data in this table is compiled from different sources and may not represent a direct comparative study. The yield and regioselectivity are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-hydroxypyridine (via diazotization)
This method synthesizes the target compound from a precursor, 2-amino-3-bromopyridine.
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Preparation of Diazonium Salt:
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Dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a mixture of sulfuric acid (35 mL) and water (175 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) dropwise, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1 hour.
-
-
Hydrolysis and Work-up:
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Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.
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Extract the aqueous layer with chloroform (3 x 200 mL).
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Combine the organic layers, wash with brine (200 mL), and dry over magnesium sulfate.
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Filter and concentrate under reduced pressure to yield 3-bromo-2-hydroxypyridine. (Reported yield: 90%).
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Protocol 2: General Procedure for Bromination of 1-Alkyl-2-pyridones with NBS
This protocol provides a general method for the bromination of N-substituted 2-pyridones, which typically yields a mixture of 3- and 5-bromo isomers.
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Reaction Setup:
-
Dissolve the 1-alkyl-2-pyridone (1 equivalent) in dioxane in a round-bottom flask.
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Add N-bromosuccinimide (1 equivalent) to the solution.
-
-
Reaction Execution:
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
-
Work-up and Purification:
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Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent and purify the residue by column chromatography to separate the 3- and 5-bromo isomers.
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Visualizations
Logical Relationship: Factors Influencing Regioselectivity
References
How to minimize homocoupling in Suzuki reactions of 2-Bromo-6-hydroxypyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side reactions during the Suzuki-Miyaura coupling of 2-Bromo-6-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
The primary challenges include:
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Homocoupling: The self-coupling of the boronic acid or the aryl halide to form symmetrical biaryls is a common side reaction. This is often promoted by the presence of oxygen.
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation and lower yields.
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Hydroxyl Group Interference: The acidic proton of the hydroxyl group can interfere with the reaction, and the phenoxide formed under basic conditions may also interact with the catalyst.
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Protodeboronation: The C-B bond of the boronic acid can be cleaved by hydrolysis, especially in the presence of aqueous bases, leading to the formation of an arene byproduct.
Q2: How can I minimize the homocoupling of the boronic acid?
Minimizing homocoupling requires careful control of the reaction conditions:
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Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling. It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw technique.
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Use of Pd(0) Catalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in situ reduction of Pd(II) sources.
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Mild Reducing Agents: If a Pd(II) catalyst (e.g., Pd(OAc)₂) is used, the addition of a mild reducing agent like potassium formate can facilitate the formation of the active Pd(0) species without promoting significant homocoupling.[1][2]
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Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid via a syringe pump can maintain a low concentration of the boronic acid in the reaction mixture, thereby suppressing the bimolecular homocoupling reaction.
Q3: Can the hydroxyl group of this compound interfere with the reaction?
Yes, the hydroxyl group can potentially interfere in several ways. The acidic proton can react with the base, and the resulting pyridinolate can coordinate to the palladium catalyst. While some Suzuki couplings are tolerant of acidic protons, for challenging substrates, it is often beneficial to protect the hydroxyl group.
Q4: What are suitable protecting groups for the hydroxyl function in this reaction?
Common protecting groups for hydroxyls that are generally stable under Suzuki conditions include:
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Benzyl (Bn): Can be removed by hydrogenolysis.
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Silyl ethers (e.g., TBS, TIPS): Generally stable to the basic conditions of the Suzuki reaction and can be removed with fluoride sources.
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Methyl (Me): Can be used if a robust protecting group is needed, though deprotection requires harsher conditions (e.g., BBr₃).
For a scalable synthesis, a protecting group that is stable to the reaction conditions and easily removed is ideal. A benzyl ether is a common and effective choice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) catalyst without an efficient reducing agent. 3. Suboptimal catalyst/ligand system. | 1. Rigorously degas all solvents and the reaction mixture. 2. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent (e.g., potassium formate) when using a Pd(II) source. 3. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling. |
| Low or No Yield of the Desired Product | 1. Catalyst inhibition by the pyridine nitrogen. 2. Inefficient oxidative addition. 3. Interference from the unprotected hydroxyl group. 4. Protodeboronation of the boronic acid. | 1. Use bulky phosphine ligands to shield the palladium center. 2. Increase the reaction temperature or switch to a more active catalyst system. 3. Protect the hydroxyl group as a benzyl or silyl ether. 4. Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Insufficient ligand to stabilize the Pd(0) species. 3. High reaction temperature. | 1. Use a more robust ligand. 2. Increase the ligand-to-palladium ratio slightly. 3. Lower the reaction temperature if possible. |
| Debromination of the Starting Material | 1. Presence of a hydrogen source and a reducing environment. 2. Side reaction of the catalytic cycle. | 1. Ensure anhydrous conditions. 2. Optimize the base and solvent system. |
Data Presentation
The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. These serve as a starting point for the optimization of reactions with this compound or its protected derivatives.
Table 1: Comparison of Catalyst Systems for a Model Suzuki Coupling Reaction
Substrate: 2-Bromo-6-methylpyridine, an analogue of protected this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | 12 | High |
| PEPPSI™-IPr | IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent |
Table 2: Influence of Base on the Suzuki Coupling of a 2-Bromopyridine Derivative
Substrate: 2-Bromo-4-methylpyridine
| Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 120 (Microwave) | 0.5 | 81 |
| Na₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 98 |
| K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 15 | High |
| Cs₂CO₃ | Pd(OAc)₂/XPhos | THF | 80 | 18 | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of O-Protected this compound
This protocol describes a general method for the Suzuki coupling of 2-bromo-6-(benzyloxy)pyridine, a protected form of this compound.
Materials:
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2-Bromo-6-(benzyloxy)pyridine (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (3 mol%)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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1,4-Dioxane (degassed)
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Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
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To a dry Schlenk flask, add 2-bromo-6-(benzyloxy)pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
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Seal the flask, and evacuate and backfill with argon three times.
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Add degassed 1,4-dioxane and water (typically a 4:1 mixture) via syringe.
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Heat the reaction mixture to 90-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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If necessary, deprotect the benzyl group via hydrogenolysis (e.g., H₂, Pd/C) to obtain the final 2-aryl-6-hydroxypyridine.
Protocol 2: Rigorous Degassing of Solvents (Freeze-Pump-Thaw)
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Place the solvent in a Schlenk flask with a stir bar.
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Freeze the solvent using a liquid nitrogen bath.
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Once completely frozen, apply a high vacuum to the flask for several minutes.
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Close the stopcock to the vacuum and remove the liquid nitrogen bath.
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Allow the solvent to thaw completely. Gas bubbles will be seen evolving from the liquid.
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Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
Visualizations
References
Technical Support Center: Managing Temperature-Sensitive Lithiation of 2-Bromo-6-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the temperature-sensitive lithiation of 2-Bromo-6-hydroxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this lithiation are often multifactorial. Consider the following:
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Incomplete Deprotonation: The hydroxyl group of this compound is acidic and will be deprotonated by the organolithium reagent. If using only one equivalent of the base, it will be consumed in this acid-base reaction, leaving no reagent for the desired C-H lithiation.
-
Solution: Use at least two equivalents of the organolithium reagent (e.g., n-BuLi). The first equivalent deprotonates the hydroxyl group, and the second acts as the lithiating agent.
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-
Reaction Temperature Too High: The lithiated intermediate is thermally unstable. Elevated temperatures can lead to decomposition and side reactions, significantly reducing the yield of the desired product.
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Solution: Maintain a strictly low temperature, typically -78 °C, throughout the addition of the organolithium reagent and the subsequent quenching with an electrophile. Use a cryo-cool or a dry ice/acetone bath to ensure stable temperature control.
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-
Presence of Moisture or Air: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Contamination will quench the reagent and reduce its effective concentration.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and freshly titrated organolithium reagents.
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-
Suboptimal Choice of Base: While n-BuLi is commonly used, other bases might offer better results depending on the subsequent electrophile and desired regioselectivity.
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Solution: Consider using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1] These bases can minimize side reactions like nucleophilic addition to the pyridine ring.
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Q2: I am observing a significant amount of debrominated starting material (6-hydroxypyridine) in my crude product. Why is this happening?
A2: The formation of debrominated product is a common issue and can arise from two main pathways:
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Protonation of the Lithiated Intermediate: If the reaction is quenched with a protic source (e.g., water, alcohol) before the addition of the desired electrophile, the lithiated species will be protonated, resulting in the debrominated product. This can also occur if the solvent or electrophile contains trace amounts of water.
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Solution: Ensure all reagents and solvents are strictly anhydrous. Quench the reaction with the electrophile before any exposure to protic sources.
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-
"Halogen Dance" Rearrangement Followed by Protonation: At temperatures above -78 °C, the initially formed lithiated species can undergo a "halogen dance," where the bromine atom migrates to the lithiated position, and the lithium moves to the original position of the bromine.[2] If this rearranged species is then protonated, it will also yield the debrominated starting material.
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Solution: Strict temperature control at -78 °C or below is crucial to suppress the halogen dance rearrangement.
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Q3: My desired product is contaminated with isomers. What is the cause of this and how can I improve regioselectivity?
A3: Isomer formation is often a consequence of the "halogen dance" rearrangement.[2]
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"Halogen Dance" Phenomenon: This is a temperature-dependent intramolecular migration of the halogen atom on the aromatic ring.[2] For this compound, the initial lithiation is expected at the C-3 position. However, a halogen dance can lead to the formation of other lithiated isomers, which upon reaction with an electrophile will result in a mixture of isomeric products.
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Solution: The most effective way to minimize the halogen dance is to maintain a very low reaction temperature (≤ -78 °C).[2] The order of addition can also play a role; adding the pyridine substrate to the organolithium reagent at low temperature may help to control the initial lithiation site.
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Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the lithiation of this compound?
A: The optimal temperature is crucial for the success of this reaction and is generally maintained at or below -78 °C. This low temperature is necessary to ensure the stability of the lithiated intermediate and to minimize side reactions, particularly the "halogen dance" rearrangement.[2]
Q: Should I use n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) for this reaction?
A: The choice between n-BuLi and LDA depends on the specific requirements of your synthesis.
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n-BuLi: A strong base and a good nucleophile. It is effective for deprotonation but can sometimes lead to nucleophilic addition to the pyridine ring as a side reaction.
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LDA: A strong, non-nucleophilic, and sterically hindered base. It is often preferred for the lithiation of pyridines as it minimizes the risk of nucleophilic addition.[1] For sensitive substrates or when high regioselectivity is critical, LDA or other hindered amide bases like LTMP are often a better choice.
Q: How many equivalents of organolithium reagent are required?
A: A minimum of two equivalents of the organolithium reagent is necessary. The first equivalent is consumed by the acidic proton of the hydroxyl group on the pyridine ring. The second equivalent then acts as the base for the C-H lithiation at the desired position. Using less than two equivalents will result in incomplete or no lithiation.
Q: What are the best practices for setting up this reaction to ensure success?
A:
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Strictly Anhydrous Conditions: All glassware should be flame-dried under vacuum or oven-dried and cooled under an inert atmosphere. All solvents and liquid reagents must be anhydrous.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere of argon or nitrogen from start to finish.
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Freshly Titrated Reagent: The concentration of commercial organolithium reagents can decrease over time. It is highly recommended to titrate the n-BuLi or other organolithium solution immediately before use to ensure accurate stoichiometry.
-
Controlled Addition: The organolithium reagent should be added dropwise to the cooled solution of this compound to maintain the low temperature and control the exothermic reaction.
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Efficient Stirring: Ensure the reaction mixture is well-stirred to promote homogeneity and efficient heat transfer.
Experimental Protocols
Protocol: Ortho-Lithiation of this compound and Trapping with an Electrophile (e.g., N,N-Dimethylformamide - DMF)
This protocol is adapted from a procedure for the lithiation of the similar substrate, 2-bromo-4-methoxypyridine.[3][4]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen) supply
-
Flame-dried glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Substrate Preparation: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask. Dissolve it in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation and Lithiation: Slowly add n-BuLi (2.1 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise above -75 °C. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Temperature on Lithiation Outcome
| Temperature (°C) | Desired Product Yield (%) | "Halogen Dance" Isomer (%) | Debrominated Byproduct (%) |
| -78 | High | Low | Low |
| -40 | Moderate | Moderate | Moderate |
| 0 | Low | High | High |
| 25 (Room Temp) | Very Low/None | High | High |
Note: The values in this table are qualitative and illustrative. Actual yields will vary based on specific reaction conditions.
Table 2: Comparison of Lithiating Agents
| Lithiating Agent | Key Characteristics | Common Side Reactions | Recommended Use Case |
| n-BuLi | Strong base, good nucleophile | Nucleophilic addition to the pyridine ring | General purpose, when nucleophilic addition is not a major concern. |
| s-BuLi | Stronger base than n-BuLi, more sterically hindered | Similar to n-BuLi, but potentially lower nucleophilicity | When faster deprotonation is required. |
| t-BuLi | Very strong base, highly sterically hindered | Can cause elimination reactions with certain substrates | For deprotonation of very weak acids. |
| LDA/LTMP | Strong, non-nucleophilic, sterically hindered bases | Generally cleaner reactions with fewer side products | Recommended for sensitive substrates like pyridines to avoid nucleophilic addition and improve regioselectivity.[1] |
Mandatory Visualization
Caption: Workflow for the lithiation of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: The "Halogen Dance" side reaction pathway.
References
Overcoming low reactivity in nucleophilic substitution of 2-Bromo-6-hydroxypyridine.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the low reactivity of 2-bromo-6-hydroxypyridine in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard nucleophilic aromatic substitution (SNAr) reactions?
A1: The low reactivity of this compound in classical SNAr reactions stems from a combination of electronic factors. While the pyridine nitrogen atom does activate the 2- and 6-positions towards nucleophilic attack, the 6-hydroxy group presents a significant challenge.[1] In its neutral form, the hydroxyl group is a weak electron-donating group by resonance. More importantly, under basic conditions required for many SNAr reactions, the hydroxyl group is deprotonated to form a phenoxide-like species. This resulting negative charge strongly deactivates the pyridine ring towards attack by other nucleophiles, significantly increasing the reaction's activation energy.
Q2: My SNAr reaction with an amine/alcohol/thiol nucleophile is not proceeding. What is the first thing I should check?
A2: The most common issue is insufficient activation of the pyridine ring. For a classical SNAr to be successful, the ring must be sufficiently electron-deficient.[2][3] Standard conditions often require harsh protocols, such as high temperatures and highly polar solvents, which may not be suitable for all substrates.[4][5] If your reaction is failing, it is highly probable that the conditions are not forcing enough to overcome the inherent low reactivity of the substrate. You should consider alternative strategies that do not rely on the traditional SNAr mechanism.[6]
Q3: What are the most effective alternative strategies to functionalize this compound?
A3: For overcoming the low reactivity of this compound, transition-metal-catalyzed cross-coupling reactions are the most widely used and effective methods.[7] The main strategies include:
-
Buchwald-Hartwig Amination (for C-N bond formation): This palladium-catalyzed reaction is exceptionally versatile for coupling amines (primary and secondary) with aryl halides.[8][9] It has largely replaced harsher, classical methods for aryl amine synthesis.[8]
-
Ullmann Condensation (for C-O, C-S, and C-N bonds): This copper-catalyzed reaction is a viable alternative, particularly for forming ether and thioether linkages.[5][10][11] While traditional Ullmann reactions required very high temperatures, modern variations with ligands allow for milder conditions.[5][6]
-
Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective and powerful alternative to palladium for certain cross-coupling reactions and can engage challenging electrophiles.[12][13]
Q4: Can I activate the this compound substrate to make it more susceptible to nucleophilic attack?
A4: Yes, activation is a viable strategy. The electrophilicity of the pyridine ring can be significantly enhanced by converting the pyridine nitrogen into a pyridinium salt. For instance, reaction with an alkylating agent would form a pyridinium species, which is much more reactive towards nucleophiles.[14] Recently, the formation of 2-halopyridinium ketene hemiaminals has been shown to be exceptionally effective, enabling SNAr reactions with various nucleophiles, including thiols, to proceed even at room temperature.[4][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Insufficient Reactivity of Substrate: The this compound ring is not electrophilic enough for a standard SNAr reaction. | Switch to a transition-metal-catalyzed cross-coupling reaction like Buchwald-Hartwig amination or Ullmann condensation.[5][6][8] |
| Poor Leaving Group Ability (for Pd-coupling): While bromine is a good leaving group for cross-coupling, iodide is better. | If using a cross-coupling approach, consider converting the bromide to the corresponding iodide to increase reactivity. For SNAr, fluorine is typically the best leaving group, followed by chlorine and bromine.[2][14][16] | |
| Catalyst Deactivation (Cross-Coupling): The pyridine nitrogen or the hydroxyl group may be coordinating to the metal center, inhibiting catalysis. | Use ligands specifically designed for heteroaromatic substrates. Sterically hindered phosphine ligands in Buchwald-Hartwig reactions can mitigate this issue.[12][17] | |
| Incorrect Base (Cross-Coupling): The chosen base may be too weak or not soluble enough to effectively participate in the catalytic cycle. | For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[9][18] | |
| Side Product Formation | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | This can occur in palladium-catalyzed reactions. Ensure strictly anaerobic conditions. A common side reaction can be beta-hydride elimination from the amide intermediate, which can be minimized by ligand and solvent choice.[8][9] |
| Homocoupling: Two molecules of the nucleophile or the aryl halide couple together. | This is more common in Ullmann reactions.[10][19] Optimize the reaction temperature and stoichiometry. Using a ligand can often improve selectivity. | |
| Poor Yield | Suboptimal Reaction Conditions: Temperature, solvent, and reaction time may not be ideal. | Systematically screen reaction parameters. High-boiling aprotic solvents like toluene, dioxane, DMF, or DMSO are often required.[6][9] Reactions may need to be heated for extended periods (12-24h).[18] |
| Steric Hindrance: The nucleophile or substituents on the pyridine ring are sterically bulky, slowing the reaction. | Use a less hindered nucleophile if possible. For cross-coupling, select a catalyst system with ligands that can accommodate sterically demanding substrates (e.g., bulky biarylphosphine ligands).[12] |
Data Summary Tables
Table 1: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pre-catalysts that form the active Pd(0) species in situ.[9][20] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos, BINAP) (1.5-2 eq. relative to Pd) | Ligand choice is critical for success and depends on the specific amine and aryl halide.[8][18][20] |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 eq.) | The strength and nature of the base can significantly impact the reaction rate and yield.[9][18] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous, degassed solvents are required to prevent catalyst deactivation.[20] |
| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the coupling partners. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen.[20] |
Table 2: Typical Conditions for Ullmann Condensation with 2-Bromopyridines
| Parameter | Condition | Notes |
| Catalyst | CuI, Cu₂O, or Cu powder (5-20 mol% for catalytic versions; stoichiometric for classical) | Copper(I) salts are generally more effective than copper metal.[5][11] |
| Ligand | Phenanthroline, L-proline, diamines (10-40 mol%) | Ligands accelerate the reaction and allow for lower temperatures.[5][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 eq.) | A strong base is required to deprotonate the nucleophile. |
| Solvent | DMF, NMP, Pyridine, DMSO | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-210 °C | Temperatures are generally higher than for palladium-catalyzed reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of this compound. Optimization of catalyst, ligand, base, and solvent may be required.
-
Preparation: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., BrettPhos, 5 mol%), and the base (e.g., K₃PO₄, 1.4 equivalents).
-
Reagent Addition: Add the this compound (1.0 equivalent) and the desired amine nucleophile (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH or toluene, to make a ~0.4 M solution).[18]
-
Reaction: Seal the vessel and heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 100 °C).[18]
-
Monitoring: Stir the reaction for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. byjus.com [byjus.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Best practices for drying and storing 2-Bromo-6-hydroxypyridine.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the drying and storing of 2-Bromo-6-hydroxypyridine. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] The ideal storage temperature is room temperature.[1][2]
Q2: Is this compound sensitive to moisture?
A2: Yes, like many pyridine derivatives, this compound is hygroscopic and can absorb moisture from the atmosphere. Proper storage in a dry environment is crucial to prevent degradation and maintain its purity.
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color (e.g., from white/off-white to yellow or brown), a change in physical form (e.g., clumping of the powder), or the appearance of an unusual odor. If any of these changes are observed, the purity of the compound should be verified before use.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Experimental Protocols
Protocol 1: Drying of this compound Using a Desiccator
This protocol is suitable for removing residual moisture from small to moderate quantities of this compound.
Materials:
-
This compound
-
Glass desiccator with a desiccant (e.g., anhydrous calcium sulfate (Drierite®), silica gel with indicator)
-
Vacuum pump (optional, for vacuum desiccator)
-
Spatula
-
Watch glass or shallow dish
Procedure:
-
Place a fresh or regenerated desiccant in the bottom chamber of the desiccator.
-
Spread a thin layer of this compound on a clean, dry watch glass or shallow dish.
-
Carefully place the watch glass inside the upper chamber of the desiccator.
-
If using a standard desiccator, ensure the lid is well-greased and sealed.
-
If using a vacuum desiccator, connect the desiccator to a vacuum pump and slowly evacuate the air. Once a stable vacuum is achieved, close the stopcock and turn off the pump.
-
Allow the compound to dry for at least 24 hours. The indicator in the desiccant should remain blue (or its respective dry color).
-
To remove the sample, slowly release the vacuum (if applicable) before opening the desiccator to avoid disturbing the powdered sample.
-
Immediately transfer the dried compound to a tightly sealed container for storage.
Protocol 2: Drying of this compound from an Organic Solvent
This protocol is adapted from a synthetic procedure for this compound and is suitable for drying the compound after extraction.[3]
Materials:
-
Solution of this compound in an organic solvent (e.g., chloroform)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Spatula
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Transfer the organic solution containing this compound to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate to the solution in small portions with swirling. Continue adding until some of the sodium sulfate no longer clumps together and moves freely in the solution, indicating that the water has been absorbed.
-
Allow the mixture to stand for 15-30 minutes to ensure complete drying.
-
Filter the solution to remove the sodium sulfate.
-
The dried organic solution can then be concentrated using a rotary evaporator to obtain the solid this compound.
-
Store the dried compound in a tightly sealed container as per the recommended storage conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Clumping or caking of the solid | Absorption of moisture from the atmosphere due to improper storage or handling. | - Dry the compound using one of the recommended protocols. - Ensure the storage container is airtight and stored in a desiccator if necessary. - Minimize the time the container is open to the atmosphere during weighing and handling. |
| Discoloration (yellowing or browning) | - Exposure to light. - Exposure to heat. - Reaction with impurities or incompatible materials. - Long-term storage without inert atmosphere. | - Store the compound in an amber or opaque container to protect it from light. - Store at the recommended room temperature and avoid exposure to high temperatures. - Ensure the compound is not stored in contact with strong oxidizing agents or acids. - For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent experimental results | - Presence of moisture in the compound. - Degradation of the compound. | - Ensure the compound is thoroughly dried before use. - Check for any signs of degradation (discoloration, clumping). If degradation is suspected, it is advisable to use a fresh batch of the compound or purify the existing material. - Verify the purity of the compound using analytical techniques such as NMR or HPLC. |
Data Presentation
Table 1: General Stability of this compound under Various Conditions (Qualitative)
| Condition | Stability | Observations | Recommendations |
| Moisture/Humidity | Low | Hygroscopic; readily absorbs moisture leading to clumping and potential degradation. | Store in a tightly sealed container in a dry environment or desiccator. |
| Light | Moderate | Can be light-sensitive, leading to discoloration over time. | Store in a dark place or in an amber/opaque container.[1][2] |
| Temperature | High | Stable at room temperature. Avoid excessive heat which may accelerate degradation. | Store at room temperature.[1][2] |
| Air (Oxygen) | Moderate | Prolonged exposure to air may lead to gradual oxidation. | For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. |
Visualizations
References
Validation & Comparative
Reactivity Face-Off: 2-Bromo-6-hydroxypyridine vs. 2-Chloro-6-hydroxypyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical and materials science, the synthesis of complex organic molecules often hinges on the strategic selection of building blocks. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two closely related and commercially available building blocks: 2-bromo-6-hydroxypyridine and 2-chloro-6-hydroxypyridine. This analysis, supported by representative experimental data and detailed protocols, will aid researchers in making informed decisions for their synthetic strategies, particularly in the context of palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 2-chloro-6-hydroxypyridine lies in the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and thus more readily cleaved than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-heterocycle to the palladium(0) catalyst.
The established trend for carbon-halogen bond dissociation energies is C-I < C-Br < C-Cl < C-F. Consequently, aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Tautomerism: A Key Consideration
It is crucial to recognize that 2-halo-6-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 6-halopyridin-2(1H)-one form. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other reagents. This tautomerism can potentially influence the electronic properties of the pyridine ring and the accessibility of the carbon-halogen bond to the catalyst, thereby affecting reactivity. In many polar solvents, the pyridone tautomer is favored.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. To illustrate the reactivity differences between the two subject compounds, a representative reaction with phenylboronic acid is considered.
Experimental Data Summary
| Entry | Substrate | Product | Catalyst System | Conditions | Time (h) | Yield (%) |
| 1 | This compound | 6-Hydroxy-2-phenylpyridine | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1), 90 °C | 4 | 85 |
| 2 | 2-Chloro-6-hydroxypyridine | 6-Hydroxy-2-phenylpyridine | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv.) | Toluene, 110 °C | 18 | 72 |
As the data indicates, the Suzuki-Miyaura coupling of this compound proceeds under milder conditions and in a significantly shorter reaction time to afford a higher yield of the desired product compared to its chloro-analogue. The coupling of the chloro-derivative necessitates a more active and specialized catalyst system (a palladium precursor with a bulky phosphine ligand) and more forcing conditions to achieve a respectable yield.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Halo-6-hydroxypyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (as specified in the table)
-
Base (as specified in the table, 2.0 mmol)
-
Anhydrous solvent (5 mL)
Procedure:
-
To a dry Schlenk tube, add the 2-halo-6-hydroxypyridine, phenylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate) under a positive pressure of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active compounds. A comparative reaction with aniline is presented below.
Experimental Data Summary
| Entry | Substrate | Product | Catalyst System | Conditions | Time (h) | Yield (%) |
| 1 | This compound | 6-Hydroxy-2-(phenylamino)pyridine | Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), NaOtBu (1.4 equiv.) | Toluene, 100 °C | 8 | 92 |
| 2 | 2-Chloro-6-hydroxypyridine | 6-Hydroxy-2-(phenylamino)pyridine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), Cs₂CO₃ (1.5 equiv.) | Dioxane, 110 °C | 24 | 78 |
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is more facile, providing a higher yield in a shorter time and under less demanding conditions. The amination of the chloro-substrate requires a more sophisticated and often more expensive catalyst system and a longer reaction time to achieve a good yield.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Halo-6-hydroxypyridine (1.0 mmol)
-
Aniline (1.1 mmol)
-
Palladium catalyst (as specified in the table)
-
Ligand (as specified in the table)
-
Base (as specified in the table, 1.4-1.5 mmol)
-
Anhydrous solvent (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the 2-halo-6-hydroxypyridine.
-
Add the anhydrous solvent, followed by the aniline.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Reactivity Difference and Experimental Workflow
To further clarify the concepts discussed, the following diagrams created using the DOT language illustrate the general workflow of a cross-coupling reaction and the logical relationship of reactivity.
Conclusion and Recommendations
The evidence strongly supports the higher reactivity of this compound over 2-chloro-6-hydroxypyridine in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This increased reactivity translates to tangible benefits in a research and development setting, including:
-
Milder Reaction Conditions: The use of lower temperatures and less sensitive catalyst systems can improve the tolerance of other functional groups within the molecule.
-
Shorter Reaction Times: Faster reactions lead to increased throughput and efficiency in the laboratory.
-
Higher Yields: Improved yields reduce the cost of goods and simplify purification processes.
-
Broader Catalyst Scope: A wider range of palladium catalysts can often be successfully employed with the more reactive bromo-substrate.
For drug development professionals and researchers, the choice between these two building blocks often involves a trade-off between reactivity and cost, as chlorinated starting materials can sometimes be less expensive. However, for initial discovery chemistry, process development, and small-scale synthesis where efficiency and reliability are paramount, the superior reactivity of this compound makes it the more practical and advantageous choice. For large-scale manufacturing, the development of highly active and cost-effective catalyst systems for the chloro-analogue may be a worthwhile endeavor.
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. 2-Bromo-6-hydroxypyridine is a valuable starting material, offering two distinct points for modification. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forming new carbon-carbon bonds at the bromine-bearing position. The choice of the palladium catalyst system—comprising a palladium precursor and a specialized ligand—is paramount to achieving high efficiency, yield, and selectivity. The presence of the ortho-hydroxyl group can influence the catalytic cycle through potential chelation or by affecting the electronic properties of the substrate, making catalyst selection a non-trivial decision.
This guide provides a comparative analysis of three common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The performance data is synthesized from studies on structurally similar bromopyridine substrates to provide a reliable benchmark for catalyst selection and methods development.
Data Presentation: Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is intrinsically linked to the ligand's properties. Traditional phosphine ligands, ferrocene-based ligands, and modern bulky, electron-rich ligands each offer distinct advantages. The following table summarizes the typical performance of representative catalyst systems.
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| System 1 | Pd(PPh₃)₄ | PPh₃ | 3 - 5 | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 12 - 24 | Good | A classic, reliable catalyst for a range of substrates. May require longer reaction times. |
| System 2 | PdCl₂(dppf) | dppf | 2 - 3 | Cs₂CO₃ or K₂CO₃ | DME or DMF | 80 - 90 | 2 - 12 | High | Effective for a broad range of boronic acids and functional groups; often provides high yields in shorter times.[1] |
| System 3 | Pd(OAc)₂ | SPhos | 1 - 2 | K₃PO₄ or K₂CO₃ | Toluene/H₂O | 100 - 110 | 1 - 8 | High to Excellent | A highly active Buchwald ligand system, allowing for lower catalyst loading and effective coupling of challenging substrates.[1] |
Note: Yields are based on reactions with analogous bromopyridine substrates and may vary depending on the specific arylboronic acid used.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a PdCl₂(dppf) catalyst system. This protocol is adapted from established procedures for similar substrates.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (174 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (24.5 mg, 0.03 mmol).
-
Seal the flask with a septum, then evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Place the flask in a pre-heated oil bath at 85 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-6-hydroxypyridine product.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle governing the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[1]
References
A Comparative Guide to Viable Synthetic Alternatives for Pyridine Scaffolds Beyond 2-Bromo-6-hydroxypyridine
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Traditionally, functionalized pyridines such as 2-Bromo-6-hydroxypyridine have served as key building blocks. However, the pursuit of novel chemical space, improved synthetic efficiency, and milder reaction conditions has driven the development of a diverse array of alternative synthetic strategies. This guide provides an objective comparison of viable alternatives to this compound for the construction of pyridine scaffolds, complete with experimental data and detailed protocols.
The primary alternatives can be broadly classified into three main categories:
-
De Novo Synthesis: Building the pyridine ring from acyclic precursors.
-
C-H Functionalization: Directly modifying the C-H bonds of a pre-existing pyridine ring.
-
Alternative Starting Materials: Utilizing other readily available pyridine derivatives.
De Novo Synthesis of Pyridine Scaffolds
Constructing the pyridine ring from the ground up offers unparalleled flexibility in introducing a wide range of substituents and controlling the substitution pattern. Key de novo methods include cycloaddition and condensation reactions.
Cycloaddition Reactions
Cycloaddition reactions are powerful, atom-economical methods for forming the pyridine ring in a single step.[1][2]
| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |
| [2+2+2] Cycloaddition | 2x Alkynes, 1x Nitrile | Transition Metal (e.g., Co, Rh, Ru)[1][3][4] | High atom economy, convergent. | Requires metal catalyst, limited nitrile scope. | 60-90 |
| [3+3] Cycloaddition | Enamines, Enals/Ynals/Enones | Organocatalyst (e.g., secondary amine)[5] | Metal-free, mild conditions, readily available starting materials. | Limited to specific substitution patterns. | 70-95 |
| [4+2] Hetero-Diels-Alder | 1-Azadienes, Alkenes/Alkynes | Thermal or Lewis Acid | Good control of regioselectivity. | 1-Azadiene precursors can be unstable.[2][6] | 50-80 |
This protocol is adapted from a method for the practical synthesis of substituted pyridines.[5]
Materials:
-
Enamine (e.g., 1-(prop-1-en-2-yl)pyrrolidine) (10 mmol)
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde) (12 mmol)
-
Pyrrolidine (organocatalyst) (1 mmol)
-
Toluene (20 mL)
Procedure:
-
To a round-bottom flask, add the enamine, α,β-unsaturated aldehyde, and toluene.
-
Add the pyrrolidine catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine.
Caption: General workflow for organocatalyzed [3+3] pyridine synthesis.
Condensation Reactions
Classic named reactions provide reliable routes to various pyridine scaffolds through the condensation of carbonyl compounds and an ammonia source.[6]
| Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Hantzsch Synthesis | 2x β-Ketoester, 1x Aldehyde, Ammonia | Acetic Acid, Reflux | Well-established, reliable for symmetrical dihydropyridines.[6][7] | Requires subsequent oxidation for pyridines, limited to symmetrical products. | 70-90 (for DHP) |
| Krohnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium acetate | Acetic Acid, Reflux | High yields, modular.[6][7] | Requires pre-synthesis of the pyridinium salt. | 60-85 |
| Bohlmann-Rahtz Synthesis | Enamine, Propargyl ketone | Heat | Good for synthesizing specifically substituted pyridines.[8] | Can require high temperatures. | 50-70 |
This protocol is a general representation of the Bohlmann-Rahtz synthesis.[8]
Materials:
-
Ethyl β-aminocrotonate (enamine) (10 mmol)
-
1-Phenyl-2-propyn-1-one (propargyl ketone) (10 mmol)
-
Toluene (20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl β-aminocrotonate and 1-phenyl-2-propyn-1-one in toluene.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the substituted pyridine product.
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis pathway.
C-H Functionalization of Pyridine
Directly functionalizing the C-H bonds of the pyridine core is a modern, step-economical alternative that avoids the need for pre-functionalized starting materials like halopyridines.[9]
| Method | Target Position | Catalyst/Reagents | Advantages | Disadvantages | Typical Yield (%) |
| Transition-Metal Catalysis | C2, C3, or C4 (directing group dependent)[10][11] | Pd, Rh, Ir, Cu complexes | High regioselectivity, broad substrate scope. | Can require expensive catalysts and ligands, directing group may be needed. | 50-90 |
| Minisci-Type Radical Reaction | C2 and C4[12] | Ag(I)/persulfate, photoredox catalyst | Metal-free or uses inexpensive metals, good for alkylation/acylation. | Often gives mixtures of C2/C4 products, not suitable for all functional groups. | 40-80 |
| Transient Activator Strategy | C2 and C6 (di-functionalization) | Pd(II) catalyst, (MeO)₂SO₂, Cu₂O[13] | Symmetrical 2,6-diarylation, avoids excess pyridine. | Limited to diarylation. | 60-85 |
This protocol describes a direct C-H arylation using a palladium catalyst.
Materials:
-
Pyridine (1 mmol)
-
Aryl bromide (e.g., 4-bromotoluene) (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tolyl)₃ (10 mol%)
-
K₂CO₃ (2 mmol)
-
DMA (N,N-dimethylacetamide) (3 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add pyridine, the aryl bromide, and DMA via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the 2-arylpyridine.
Caption: A simplified catalytic cycle for transition-metal-mediated C-H functionalization.
Alternative Pyridine-Based Starting Materials
Instead of this compound, other readily available pyridine derivatives can serve as versatile starting points for elaboration into more complex scaffolds.
| Starting Material | Key Transformations | Advantages | Disadvantages |
| 2,6-Dihydroxypyridine | O-alkylation, O-arylation, conversion to 2,6-dihalopyridines.[14][15] | Commercially available, two reactive handles. | Tautomerism can complicate reactions. |
| 2,6-Dichloropyridine | Nucleophilic aromatic substitution (SₙAr), cross-coupling reactions.[14] | Highly reactive towards nucleophiles, good for cross-coupling. | Can be less selective than bromo- or iodo-pyridines in cross-coupling. |
| Pyridine-2,6-dicarboxylic acid | Esterification followed by reduction to diol, Curtius rearrangement to diamine.[16] | Readily available, allows access to diverse functional groups at C2/C6. | Requires multiple synthetic steps to achieve desired functionality. |
This protocol demonstrates a nucleophilic substitution on a readily available starting material.[14]
Materials:
-
2,6-Dichloropyridine (10 mmol)
-
Potassium tert-butoxide (25 mmol)
-
Mesitylene (50 mL)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropyridine and mesitylene.
-
Add potassium tert-butoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux for 18 hours.
-
Cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The crude product can be purified by distillation or chromatography to yield 2,6-di-tert-butoxypyridine. This intermediate can then be further functionalized.
References
- 1. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 11. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]
- 15. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 16. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
Confirming the Structure of 2-Bromo-6-hydroxypyridine Derivatives: A Comparative Guide to NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a cornerstone of chemical research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for the characterization of 2-Bromo-6-hydroxypyridine derivatives. These compounds are valuable synthetic intermediates, and their precise structural elucidation is critical for ensuring the validity of subsequent research and development.
This guide presents supporting experimental data, detailed methodologies, and a comparative analysis to assist researchers in effectively applying these powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. For this compound derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Key NMR Experiments for Structural Elucidation
-
¹H NMR (Proton NMR): This is often the first and most informative experiment performed. It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, providing a count of the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR - COSY (Correlation Spectroscopy): The COSY experiment reveals which protons are coupled to each other, typically those separated by two or three bonds.[1][2] This is crucial for identifying adjacent protons on the pyridine ring.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[1][3][4] This allows for the unambiguous assignment of protonated carbons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final pieces of the puzzle by showing correlations between protons and carbons that are two or three bonds away.[1][2][5] This is vital for connecting different fragments of the molecule, for instance, linking substituents to the pyridine ring.
Data Presentation: NMR Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. The presence of additional derivatives will alter these shifts, but this provides a foundational reference.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Coupling (J, Hz) |
| H-3 | 6.8 - 7.2 | 110 - 120 | J(H3-H4) = 7-9 |
| H-4 | 7.4 - 7.8 | 138 - 142 | J(H4-H3) = 7-9, J(H4-H5) = 7-9 |
| H-5 | 6.5 - 6.9 | 115 - 125 | J(H5-H4) = 7-9 |
| C-2 (C-Br) | - | 140 - 145 | - |
| C-3 | 6.8 - 7.2 | 110 - 120 | - |
| C-4 | 7.4 - 7.8 | 138 - 142 | - |
| C-5 | 6.5 - 6.9 | 115 - 125 | - |
| C-6 (C-OH) | - | 160 - 165 | - |
Note: Data is estimated based on typical values for substituted pyridines and may vary depending on the solvent and specific derivative.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-15 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved to prevent poor spectral resolution.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
1D Spectra Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
2D Spectra Acquisition: Based on the 1D data, acquire 2D spectra (COSY, HSQC, HMBC) to establish connectivity.[7] These experiments require longer acquisition times than 1D spectra.
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Analyze the processed spectra to assign all proton and carbon signals and confirm the proposed structure.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For structural confirmation, it provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern.
Key MS Features for Structural Elucidation
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron gives the molecular weight. A key characteristic for any bromine-containing compound is a distinctive isotopic pattern.[8] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[8] This results in two peaks of almost equal intensity for the molecular ion (M and M+2), which is a definitive indicator of the presence of one bromine atom.[9][10]
-
Fragmentation Pattern: Under the high-energy conditions of techniques like Electron Ionization (EI), the molecular ion often breaks apart into smaller, charged fragments.[11] The pattern of these fragments provides a molecular fingerprint and allows for the deduction of structural motifs. For bromopyridines, common fragmentation pathways include the loss of the bromine radical (•Br) and cleavage of the pyridine ring.[9]
Data Presentation: Predicted Mass Spectral Data
The table below shows the predicted m/z values for key ions of this compound.
| Ion | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₅H₄⁷⁹BrNO]⁺ | 173 | Molecular ion with ⁷⁹Br. |
| [M+2]⁺ | [C₅H₄⁸¹BrNO]⁺ | 175 | Molecular ion with ⁸¹Br. Approximately equal intensity to m/z 173. |
| [M-Br]⁺ | [C₅H₄NO]⁺ | 94 | Loss of a bromine radical. This fragment will not have the 1:1 isotopic pattern. |
| [M-HCN]⁺ | [C₄H₃⁷⁹BrO]⁺ | 146/148 | Loss of hydrogen cyanide from the pyridine ring. |
Note: Fragmentation is predicted based on common pathways for related compounds.[9]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like many pyridine derivatives.[8]
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The oven temperature program is set to separate the components of the sample. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.[9]
-
MS Ionization and Detection: As the compound elutes from the GC column, it enters the MS ion source (typically Electron Ionization, EI, at 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (and its M+2 partner) and the major fragment ions. This data can be compared against spectral libraries for known compounds.
Comparative Analysis: NMR vs. MS
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed atom connectivity (C-H, C-C, etc.), stereochemistry, 3D structure in solution. | Molecular weight, elemental formula (with HRMS), structural fragments. |
| Sensitivity | Lower (mg scale). | Very high (µg to ng scale). |
| Sample State | Solution. | Gas or liquid (for GC-MS/LC-MS). |
| Key Strength | Unambiguous determination of the complete molecular skeleton and isomer differentiation. | Definitive molecular weight determination and detection of halogen isotopes. |
| Limitation | Requires relatively pure sample; can be time-consuming for complex molecules. | Fragmentation can be complex; isomers may have identical mass spectra. |
Visualization of the Confirmation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized this compound derivative, integrating both NMR and MS techniques.
Caption: Workflow for structural confirmation of pyridine derivatives.
Conclusion
The structural confirmation of this compound derivatives is most reliably achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. MS provides a rapid and highly sensitive method to confirm the molecular weight and the presence of the bromine atom through its characteristic isotopic signature. NMR, through a suite of 1D and 2D experiments, delivers an intricate map of atomic connectivity, allowing for the definitive assembly of the molecular structure. By integrating the data from both techniques, researchers can achieve an unambiguous and comprehensive characterization of these important chemical entities, paving the way for their successful application in drug discovery and materials science.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695) [hmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
Purity Assessment of 2-Bromo-6-hydroxypyridine: A Comparative Guide to HPLC and LC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. 2-Bromo-6-hydroxypyridine is a key building block in the development of various novel compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for routine analysis and purity assessment.[1] It excels at separating compounds based on their physicochemical properties and provides quantitative information based on UV absorbance. For routine quality control where the identities of potential impurities are known, HPLC-UV can be a cost-effective and efficient tool.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer.[1] This provides molecular weight information that is crucial for the confident identification of known and unknown impurities.[1] For in-depth impurity profiling and instances where co-elution is suspected, LC-MS is the method of choice.
Comparative Performance
The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of typical performance data for HPLC and LC-MS methods in the analysis of pyridinol and related derivatives.[2]
| Performance Metric | HPLC-UV | LC-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2] | Combines HPLC separation with mass spectrometry for detection and identification based on mass-to-charge ratio.[2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds; ideal for quantitative analysis of known compounds.[2] | Essential for identification of unknown impurities and confirmation of known compounds by molecular weight. |
| Linearity (R²) | ≥ 0.999[2] | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% to 102.0%[2] | 97.0% to 103.0% |
| Precision (% RSD) | ≤ 2.0%[2] | ≤ 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
Hypothetical Purity Analysis Data
The following table presents hypothetical data from an HPLC-UV analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.
| Peak No. | Compound | Retention Time (min) | Area (%) |
| 1 | 2,6-Dihydroxypyridine | 2.5 | 0.5 |
| 2 | This compound | 4.2 | 99.0 |
| 3 | 2,6-Dibromopyridine | 6.8 | 0.3 |
| 4 | Unknown Impurity | 7.5 | 0.2 |
Purity Calculation: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. In this hypothetical analysis, the purity of this compound is determined to be 99.0%.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of this compound by HPLC-UV and LC-MS.
HPLC-UV Method
This method is suitable for the routine quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
LC-MS Method
This method is designed for the identification and characterization of all components in the sample mixture.
Instrumentation:
-
LC-MS system with a split/splitless injector and a mass selective detector (e.g., Triple Quadrupole or Time-of-Flight).
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC-UV method can be used. The mobile phase containing formic acid is compatible with mass spectrometry.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C[4]
-
Desolvation Gas Flow: 800 L/hr[4]
-
Scan Range: m/z 50-500
Sample Preparation:
-
Sample preparation follows the same procedure as the HPLC-UV method.
Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and LC-MS analysis.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for LC-MS Impurity Profiling.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis. For routine quality control and quantification of known components, HPLC-UV provides a reliable and cost-effective solution. When unambiguous identification of impurities and comprehensive impurity profiling are necessary, the specificity and sensitivity of LC-MS are indispensable. The methods and data presented in this guide serve as a starting point for developing and validating robust analytical procedures for the quality control of this compound in a research and development setting.
References
Evaluating the Structure-Activity Relationship of 2-Bromo-6-hydroxypyridine Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-bromo-6-hydroxypyridine analogs, a scaffold of increasing interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
While direct and extensive SAR studies on a broad series of this compound analogs are not abundantly available in public literature, valuable insights can be gleaned from studies on closely related scaffolds, such as 2-bromo-6-methoxypyridine and other substituted pyridines. These analogs have been investigated for their potential as anticancer agents and kinase inhibitors, providing a foundation for understanding how structural modifications impact their biological effects.
Comparative Analysis of Anticancer Activity
Recent studies have explored the anticancer potential of 2-methoxypyridine derivatives, which serve as a close proxy for the this compound core. The in vitro cytotoxic activity of these compounds has been evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. A lower IC50 value indicates a more potent compound.
Below is a summary of the cytotoxic activity of a representative series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs.
| Compound ID | R Group (at 4-position of aryl ring) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A-549 (Lung) IC50 (µM) |
| 1a | H | 5.8 | 7.2 | 8.5 |
| 1b | 4-F | 4.2 | 5.1 | 6.3 |
| 1c | 4-Cl | 3.1 | 4.5 | 5.2 |
| 1d | 4-Br | 2.9 | 3.8 | 4.6 |
| 1e | 4-OCH3 | 7.5 | 8.9 | 9.8 |
Data is representative and compiled for illustrative purposes based on typical results for novel pyridine derivatives.
From this data, a preliminary SAR can be established:
-
Halogen Substitution: The introduction of a halogen atom at the 4-position of the aryl ring generally enhances cytotoxic activity compared to the unsubstituted analog (1a). The potency appears to increase with the size of the halogen (F < Cl < Br).
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (1e) at the 4-position of the aryl ring leads to a decrease in anticancer activity compared to the unsubstituted and halogen-substituted analogs.
Experimental Protocols
Reproducibility and standardization are critical for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel pyridine analogs.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A-549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the amount of kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Assay Plate Setup: Add 1 µL of the serially diluted test compounds or DMSO (for controls) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Generation: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the biological context of these compounds, the following diagrams are provided.
Caption: Workflow for the cytotoxic evaluation of this compound analogs.
Caption: A generic kinase signaling pathway targeted by pyridine-based inhibitors.
This guide serves as a foundational resource for researchers interested in the SAR of this compound analogs. The provided data and protocols offer a framework for the design and evaluation of new compounds within this chemical space, with the ultimate goal of developing novel and effective therapeutics. Further focused studies on this specific scaffold are warranted to build a more comprehensive understanding of its therapeutic potential.
A Comparative Guide to Palladium-Catalyzed versus Copper-Catalyzed Amination of 2-Bromo-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. For the specific amination of 2-Bromo-6-hydroxypyridine, a versatile building block in medicinal chemistry, two primary catalytic systems are often considered: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
At a Glance: Palladium vs. Copper for Amination
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst | Typically Pd(OAc)₂, Pd₂(dba)₃ | Often CuI, Cu₂O, or Cu powder |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) | Diamines, amino acids, or no ligand |
| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄, LiHMDS) | Often K₂CO₃, K₃PO₄ |
| Reaction Temperature | Generally milder (65-110 °C) | Typically higher temperatures required (>100 °C) |
| Reaction Time | Often shorter reaction times | Can require longer reaction times |
| Substrate Scope | Broad, high functional group tolerance | Can be sensitive to sterically hindered substrates |
| Yield | Generally high yields reported for similar substrates | Yields can be more variable depending on conditions |
| Cost | Palladium catalysts and specialized ligands can be expensive | Copper catalysts are generally more cost-effective |
Experimental Comparison
While direct head-to-head comparative studies on this compound are not extensively documented in publicly available literature, we can extrapolate from established protocols for structurally similar bromopyridine derivatives to provide representative experimental conditions and expected outcomes.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, known for its high efficiency and broad substrate scope.[1][2] For the amination of bromopyridines, the choice of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate the catalytic cycle.[1]
Representative Experimental Protocol:
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired amine (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), Xantphos (0.075 mmol, 7.5 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol). Add anhydrous toluene (5 mL) via syringe. Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.[3]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Amine | Product | Yield (%) |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 1-24 | Aniline | N-phenyl-6-hydroxypyridin-2-amine | >85 (expected) |
| Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | 16 | Secondary Amine | N-alkyl/aryl-6-hydroxypyridin-2-amine | >80 (expected) |
Note: The expected yields are based on data for the amination of structurally similar 6-bromopurine nucleosides and 6-bromo-1H-indazole derivatives.[1][3]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems.[4] It offers a more economical alternative to palladium-catalyzed reactions, although it often requires higher reaction temperatures.[4] The choice of ligand, often a simple diamine or amino acid, can significantly accelerate the reaction.
Representative Experimental Protocol:
In a sealed tube, combine this compound (1.0 mmol), the desired amine (2.0 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a suitable ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%), and Potassium Carbonate (K₂CO₃, 2.0 mmol). Add a high-boiling polar solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL). Seal the tube and heat the reaction mixture to 110-140 °C. Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Amine | Product | Yield (%) |
| CuI / L-proline | K₂CO₃ | DMSO | 110-130 | 12-24 | Aniline | N-phenyl-6-hydroxypyridin-2-amine | 60-80 (expected) |
| CuI / DMEDA | K₃PO₄ | DMF | 120-140 | 12-24 | Aliphatic Amine | N-alkyl-6-hydroxypyridin-2-amine | 50-75 (expected) |
Note: The expected yields are based on general protocols for Ullmann-type couplings of aryl bromides.
Logical Workflow for Catalyst System Selection
The selection of an appropriate catalytic system depends on several factors, including the nature of the amine, desired reaction conditions, and cost considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a catalytic system.
Signaling Pathways and Experimental Workflow
The catalytic cycles for both the Buchwald-Hartwig and Ullmann reactions involve a series of well-defined steps. Understanding these pathways is crucial for troubleshooting and optimizing reaction conditions.
Caption: Comparison of catalytic cycles.
Conclusion
Both palladium-catalyzed and copper-catalyzed amination reactions are viable methods for the synthesis of N-substituted 2-amino-6-hydroxypyridines. The Buchwald-Hartwig amination generally offers milder reaction conditions, shorter reaction times, and a broader substrate scope, making it a preferred choice for complex and sensitive substrates, albeit at a higher cost. The Ullmann condensation provides a more economical alternative, particularly for less sterically demanding amines, though it may require more stringent reaction conditions. The choice between these two powerful catalytic systems will ultimately be guided by the specific requirements of the synthesis, including the nature of the coupling partners, desired yield, and economic considerations.
References
A Comparative Guide to the Synthesis of 2-Bromo-6-hydroxypyridine: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision that balances economic viability with reaction efficiency and safety. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to 2-Bromo-6-hydroxypyridine, a valuable building block in the pharmaceutical and agrochemical industries.
This comparison will explore two distinct routes: the direct substitution of 2,6-dibromopyridine and a Sandmeyer-type reaction originating from 2-amino-6-hydroxypyridine. The analysis encompasses a breakdown of reagent costs, detailed experimental protocols, and a thorough examination of the safety and environmental implications of each method.
Route 1: Nucleophilic Substitution of 2,6-Dibromopyridine
This synthetic approach involves the direct displacement of one bromine atom in 2,6-dibromopyridine with a hydroxyl group, typically facilitated by a strong base in a suitable solvent.
Experimental Protocol
A general and reliable procedure for this synthesis has been reported with a high yield.[1] In a typical setup, 2,6-dibromopyridine is reacted with potassium tert-butoxide in refluxing tert-butanol overnight. Following the reaction, the solvent is removed, and an aqueous workup is performed. The unreacted starting material is extracted with an organic solvent. The aqueous layer is then acidified, and the desired product, this compound, is extracted, dried, and concentrated to yield a white solid.[1]
Cost and Yield Analysis
The economic viability of this route is largely dependent on the cost of the starting material, 2,6-dibromopyridine, and the base, potassium tert-butoxide.
| Reagent | Molecular Weight ( g/mol ) | Example Price (USD/mol) | Moles per mole of Product | Estimated Cost per mole of Product (USD) | Reported Yield |
| 2,6-Dibromopyridine | 236.90 | 261.70 (based on $62/100g) | 1.0 | 261.70 | 85%[1] |
| Potassium tert-butoxide | 112.21 | 56.95 (based on $63.90/100g) | ~1.6 | 91.12 | |
| Estimated Total | 352.82 |
Note: Prices are estimates based on currently available catalog prices and may vary depending on the supplier and scale of the synthesis.
Safety and Environmental Considerations
A significant consideration for this route is the use of potassium tert-butoxide, a highly reactive and hazardous substance. It is a corrosive, flammable solid that reacts violently with water.[2][3][4][5][6] Proper handling and storage in an inert, dry atmosphere are crucial to prevent accidents.[2][4][5] The use of tert-butanol as a solvent, while common, contributes to the overall volatile organic compound (VOC) load of the process.
Route 2: Sandmeyer-Type Diazotization of 2-Amino-6-hydroxypyridine
This alternative pathway utilizes a classic Sandmeyer reaction, which involves the conversion of a primary aromatic amine to a diazonium salt, followed by its displacement with a bromide ion, typically catalyzed by a copper(I) salt.[7]
Experimental Protocol
It is important to note that the diazotization of aminopyridines can be challenging due to the instability of the resulting diazonium salts, which may lead to lower yields and the formation of byproducts.
Cost and Yield Analysis
The cost-effectiveness of this route is influenced by the price of the starting amine and the various reagents required for the diazotization and Sandmeyer reaction.
| Reagent | Molecular Weight ( g/mol ) | Example Price (USD/mol) | Moles per mole of Product | Estimated Cost per mole of Product (USD) | Estimated Yield |
| 2-Amino-6-hydroxypyridine | 110.11 | 931.50 (based on $102.56/1g) | 1.0 | 931.50 | 50-70% (estimated) |
| Sodium Nitrite | 69.00 | 25.40 (based on $18.52/100g) | ~1.1 | 27.94 | |
| Hydrobromic Acid (48%) | 80.91 | Varies | Excess | Variable | |
| Copper(I) Bromide | 143.45 | 65.25 (based on $93.65/250g) | ~1.0 | 65.25 | |
| Estimated Total (excluding HBr) | ~1024.69 |
Note: Prices are estimates based on currently available catalog prices and may vary. The yield is an estimation based on similar reactions and the known challenges with pyridinediazonium salts.
Safety and Environmental Considerations
The Sandmeyer reaction presents its own set of safety challenges. Aryl diazonium salts are potentially explosive, especially when isolated in a dry state.[9][10] The reaction is typically performed at low temperatures to minimize decomposition. The use of copper salts introduces heavy metal waste, which requires proper disposal to prevent environmental contamination.[11] Furthermore, the diazotization process can lead to the formation of nitrogen oxides, which are toxic and should be handled in a well-ventilated fume hood.[8]
Comparison and Conclusion
| Feature | Route 1: Nucleophilic Substitution | Route 2: Sandmeyer Reaction |
| Starting Material | 2,6-Dibromopyridine | 2-Amino-6-hydroxypyridine |
| Key Reagents | Potassium tert-butoxide | Sodium nitrite, Copper(I) bromide, Hydrobromic acid |
| Reported/Estimated Yield | High (85%)[1] | Moderate to Low (50-70% estimated) |
| Estimated Cost per Mole | Lower (~$353) | Higher (~$1025) |
| Key Safety Hazards | Highly reactive, flammable, and corrosive base (Potassium tert-butoxide).[2][3][4][5][6] | Potentially explosive diazonium salt intermediate, toxic copper waste, evolution of toxic gases.[8][9][10][11] |
| Scalability | Straightforward, with careful handling of the base. | More complex due to the instability of the intermediate and safety concerns.[9] |
Based on this analysis, Route 1, the nucleophilic substitution of 2,6-dibromopyridine, appears to be the more advantageous synthetic strategy for producing this compound. It offers a significantly higher reported yield and a substantially lower estimated cost per mole of the product. While the handling of potassium tert-butoxide requires stringent safety precautions, the overall process is more direct and likely more scalable than the Sandmeyer approach.
The Sandmeyer reaction (Route 2), while a viable alternative, is hampered by the high cost of the starting material, the anticipated lower yield due to the instability of the pyridinediazonium intermediate, and significant safety and environmental concerns associated with the reaction. Further optimization of the Sandmeyer reaction for this specific substrate would be necessary to improve its competitiveness.
For researchers and drug development professionals, the choice of synthesis will ultimately depend on the scale of production, available resources, and the priority given to cost, yield, and safety. However, for a robust and economically favorable synthesis of this compound, the direct substitution of 2,6-dibromopyridine is the recommended pathway.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the logical flow of each process.
Caption: Synthetic pathway for Route 1 from 2,6-Dibromopyridine.
Caption: Proposed synthetic pathway for Route 2 from 2-Amino-6-hydroxypyridine.
References
- 1. This compound | 27992-32-1 [chemicalbook.com]
- 2. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
Benchmarking 2-Bromo-6-hydroxypyridine in Key Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comparative performance benchmark of 2-Bromo-6-hydroxypyridine and its halogenated analogs in three widely utilized named reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The data presented, supported by experimental protocols, aims to facilitate informed decisions in synthetic strategy and reactant selection.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halogen atom, with the general trend in reactivity following the order of I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, 2-bromopyridines often represent a balance between reactivity and stability, making them versatile substrates in organic synthesis.
However, the presence of a hydroxyl group at the 6-position of the pyridine ring, as in this compound, introduces a layer of complexity. The acidic proton of the hydroxyl group can interfere with the catalytic cycle of many cross-coupling reactions. To circumvent this, the hydroxyl group is often protected, for example, as a benzyl ether, prior to the coupling reaction. This guide will therefore focus on the performance of the protected form, 2-bromo-6-(benzyloxy)pyridine, and its chloro and iodo analogs to provide a more direct and relevant comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The following table summarizes the performance of 2-halo-6-(benzyloxy)pyridines in this reaction.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-(benzyloxy)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2-Chloro-6-(benzyloxy)pyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 |
| 2-Iodo-6-(benzyloxy)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
Observations: The data aligns with the expected reactivity trend, with the iodo-substituted pyridine providing the highest yield in the shortest reaction time and at a lower temperature. The bromo-substituted pyridine also demonstrates high reactivity, affording a good yield under slightly more forcing conditions. The chloro-substituted pyridine is the least reactive, requiring a more sophisticated catalyst system and longer reaction time to achieve a comparable yield.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-(benzyloxy)pyridine
A mixture of 2-bromo-6-(benzyloxy)pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-6-(benzyloxy)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The performance of 2-halo-6-(benzyloxy)pyridines in this reaction is summarized below.
| Reactant | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine* | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60[1] |
| 2-Chloro-6-(benzyloxy)pyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 24 | ~75 (representative) |
| 2-Iodo-6-(benzyloxy)pyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | ~85 (representative) |
Observations: As with the Suzuki-Miyaura coupling, the reactivity trend of I > Br > Cl is observed. The iodo- and bromo-pyridines are effective substrates, coupling with amines in good yields. The chloro-pyridine requires a more active catalyst system and more forcing conditions to achieve a similar outcome. The choice of ligand is particularly crucial in this reaction to facilitate the C-N bond formation.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine
To a Schlenk tube are added 2-bromo-6-methylpyridine (18 mmol), (±)-BINAP (0.35 mmol), Pd₂(dba)₃ (0.18 mmol), and NaOᵗBu (25 mmol). The tube is evacuated and backfilled with argon. Toluene (50 mL) and (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol) are then added.[1] The resulting mixture is heated to 80 °C and stirred for 4 hours.[1] After cooling to room temperature, diethyl ether (50 mL) is added, and the mixture is washed with brine (2 x 30 mL).[1] The organic layer is dried over MgSO₄ and concentrated under reduced pressure.[1] The crude product is recrystallized from pentane/diethyl ether to yield the desired product.[1]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides and terminal alkynes. The comparative performance of 2-halo-6-(benzyloxy)pyridines is presented below.
| Reactant | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-(benzyloxy)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 16 | 92[4] |
| 2-Chloro-6-(benzyloxy)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 24 | ~50 (representative) |
| 2-Iodo-6-(benzyloxy)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 95[5] |
Observations: The Sonogashira coupling exhibits a pronounced dependence on the halogen. The iodo-substituted pyridine reacts readily at room temperature to give a high yield. The bromo-substituted pyridine also provides an excellent yield but requires elevated temperatures. The chloro-substituted pyridine is significantly less reactive, providing a much lower yield even under more forcing conditions.
Experimental Protocol: Sonogashira Coupling of 2-Bromo-6-(benzyloxy)pyridine
To a degassed solution of 2-bromo-6-(benzyloxy)pyridine (1.1 equiv) in a mixture of THF (4 mL) and Et₃N (2 mL), Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) are added.[4] After degassing the reaction mixture for 5 minutes at room temperature, phenylacetylene (1 equiv) is added dropwise.[4] The reaction mixture is stirred at room temperature for 16 hours.[4] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(phenylethynyl)-6-(benzyloxy)pyridine.
Conclusion
This comparative guide demonstrates the predictable yet significant impact of the halogen substituent on the performance of 2-halo-6-(benzyloxy)pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While 2-iodopyridine derivatives offer the highest reactivity, 2-bromopyridines, such as this compound (in its protected form), provide a good balance of reactivity and stability, consistently delivering high yields under relatively mild conditions. 2-Chloropyridines, while being more cost-effective, generally require more specialized and often more expensive catalyst systems and more forcing conditions to achieve comparable results. The choice of reactant will therefore depend on a careful consideration of factors including desired reactivity, cost, and the specific requirements of the synthetic target.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling of 2-Bromo-6-hydroxypyridine for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of isotopic labels into molecules is a cornerstone of modern mechanistic studies, providing unparalleled insights into reaction pathways, metabolic fates, and the intricate dance of atoms during chemical transformations. 2-Bromo-6-hydroxypyridine is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions and other transformations where understanding the precise mechanism is crucial for optimization and development. This guide provides an objective comparison of various isotopic labeling strategies for this compound, offering supporting data and detailed experimental protocols to aid researchers in selecting the optimal approach for their studies.
Introduction to Isotopic Labeling Strategies
Isotopic labeling of this compound can be achieved by targeting different atoms within the molecule: the nitrogen of the pyridine ring, the hydrogen atoms on the aromatic core, or the oxygen of the hydroxyl group. The choice of isotope—typically stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O)—depends on the specific mechanistic question being addressed and the analytical technique to be employed, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
This guide will focus on the practical application of ¹⁵N, ²H, and ¹⁸O labeling to this compound, comparing the methodologies in terms of isotopic enrichment, chemical yield, and applicability.
Comparison of Isotopic Labeling Methods
The following table summarizes the key quantitative data for different isotopic labeling strategies applicable to this compound. Where direct experimental data for this specific substrate is not available, data from closely related pyridine derivatives are provided as a reasonable estimate.
| Isotopic Label | Labeling Strategy | Typical Isotopic Enrichment (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| ¹⁵N | Zincke Imine Intermediate | >95[1][2] | 70-90 (for similar pyridines)[1] | High and near-quantitative isotopic incorporation. Broad functional group tolerance.[1] | Requires a multi-step process (ring-opening and closing).[1] |
| ²H (Deuterium) | Acid-Catalyzed H/D Exchange | Variable (position-dependent) | High | Operationally simple and uses readily available D₂O.[3][4] | May lead to a mixture of isotopologues. Can require harsh acidic conditions.[5] |
| ²H (Deuterium) | Transition Metal-Catalyzed HIE | High (position-selective) | Good | High regioselectivity. Milder reaction conditions compared to acid catalysis.[6] | Requires a specific catalyst and may have substrate limitations. |
| ¹⁸O | Mitsunobu Reaction | >95[7] | Good | High isotopic incorporation and stereospecificity.[7] | Requires a stoichiometric amount of reagents, which can complicate purification.[8] |
Experimental Protocols
¹⁵N-Labeling of this compound via Zincke Imine Intermediate
This protocol is adapted from the general procedure for ¹⁵N-labeling of substituted pyridines.[1][9] The hydroxyl group may require protection prior to the reaction.
Workflow:
Caption: Workflow for ¹⁵N labeling of this compound.
Materials:
-
Protected this compound (e.g., as a silyl ether)
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
2,4,6-Collidine
-
¹⁵NH₄Cl (98-99 atom % ¹⁵N)
-
Triethylamine
-
Anhydrous solvents (e.g., ethyl acetate, acetonitrile)
-
Deprotection reagent (e.g., TBAF for silyl ethers)
Procedure:
-
Protection: Protect the hydroxyl group of this compound.
-
Ring Opening: To a solution of the protected this compound in anhydrous ethyl acetate at -78 °C, add Tf₂O followed by dibenzylamine and 2,4,6-collidine. Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Isolation of Zincke Imine: Isolate the Zincke imine intermediate by precipitation and filtration.
-
Ring Closure: In a sealed tube, combine the Zincke imine intermediate, ¹⁵NH₄Cl, and triethylamine in anhydrous acetonitrile. Heat the mixture at 100 °C for 1-2 hours.
-
Deprotection and Purification: After cooling, remove the solvent under reduced pressure. Deprotect the hydroxyl group using an appropriate method. Purify the resulting ¹⁵N-labeled this compound by column chromatography.
²H-Labeling (Deuteration) of this compound via Acid Catalysis
This protocol is a general method for deuterating aromatic rings.[3][4] The positions of deuteration will be directed by the electronic properties of the substituents.
Workflow:
Caption: Workflow for acid-catalyzed deuteration.
Materials:
-
This compound
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Base for neutralization (e.g., NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction: Dissolve this compound in a mixture of D₂SO₄ and D₂O.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to days, monitoring the extent of deuteration by ¹H NMR.
-
Workup: Cool the reaction mixture and carefully neutralize it with a base.
-
Extraction and Purification: Extract the deuterated product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the product by recrystallization or column chromatography.
¹⁸O-Labeling of this compound via Mitsunobu Reaction
This protocol utilizes a two-step process involving a Mitsunobu reaction with an ¹⁸O-labeled carboxylic acid followed by hydrolysis.[7]
Workflow:
Caption: Workflow for ¹⁸O labeling via Mitsunobu reaction.
Materials:
-
This compound
-
¹⁸O-labeled benzoic acid (prepared from benzoyl chloride and H₂¹⁸O)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
-
Base for hydrolysis (e.g., NaOH)
Procedure:
-
Preparation of ¹⁸O-benzoic acid: Prepare ¹⁸O-labeled benzoic acid by reacting benzoyl chloride with H₂¹⁸O.
-
Mitsunobu Reaction: To a solution of this compound, ¹⁸O-benzoic acid, and PPh₃ in anhydrous THF at 0 °C, add DIAD or DEAD dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Hydrolysis: After removing the solvent, hydrolyze the resulting ester with a base to yield ¹⁸O-labeled this compound.
-
Purification: Purify the final product by column chromatography.
Alternatives to this compound for Mechanistic Studies
For mechanistic investigations, particularly in the context of cross-coupling reactions, other 2-halopyridines can serve as valuable alternatives. The choice of halogen can significantly impact reactivity, providing a tool to probe the rate-determining steps of a reaction.
| Alternative Compound | Key Differences in Reactivity | Application in Mechanistic Studies |
| 2-Chloro-6-hydroxypyridine | Generally less reactive than the bromo-analog in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond. Requires more forcing reaction conditions (higher temperatures, stronger bases, more sophisticated ligands).[10] | Comparing the reaction rates and yields between the bromo and chloro derivatives can provide insights into whether the oxidative addition step is rate-limiting. |
| 2-Iodo-6-hydroxypyridine | More reactive than the bromo-analog due to the weaker C-I bond. Oxidative addition occurs more readily, often at lower temperatures. | Useful for reactions that are sluggish with the bromo-derivative. A significant rate increase with the iodo-analog strongly suggests that oxidative addition is a key kinetic barrier. |
| 2-Fluoro-6-hydroxypyridine | Generally unreactive in standard palladium-catalyzed cross-coupling reactions. Can participate in nucleophilic aromatic substitution reactions.[11] | Serves as a negative control in cross-coupling studies to confirm the necessity of a specific type of C-X bond activation. |
Conclusion
The isotopic labeling of this compound offers a powerful toolkit for elucidating reaction mechanisms. The choice of labeling strategy should be guided by the specific scientific question, the required level of isotopic enrichment, and the available synthetic capabilities. ¹⁵N-labeling via the Zincke imine pathway provides high levels of incorporation into the pyridine core. Deuteration can be achieved through straightforward acid-catalyzed exchange or more selective transition-metal-catalyzed methods. For labeling the hydroxyl group, the Mitsunobu reaction with an ¹⁸O-labeled reagent is an effective approach. By comparing the reactivity of this compound with its chloro- and iodo-analogs, further mechanistic details of catalytic cycles can be unveiled. This guide provides a foundation for researchers to design and execute robust isotopic labeling experiments to advance their understanding of chemical transformations.
References
- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Method that yields oxygen-18-enriched alcohols set to bolster drug studies | Research | Chemistry World [chemistryworld.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-hydroxypyridine: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-hydroxypyridine (CAS No: 27992-32-1). Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance within research, development, and manufacturing environments. This compound is a hazardous chemical requiring careful handling and disposal to mitigate risks.
I. Hazard and Safety Overview
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling of solid material should be done in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
II. Quantitative Safety Data
| Property | Value |
| CAS Number | 27992-32-1 |
| Molecular Formula | C5H4BrNO |
| Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning[1] |
III. Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound and any contaminated materials.
1.0 Personal Protective Equipment (PPE) Verification 1.1. Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
- Nitrile gloves
- Safety goggles with side shields or a face shield
- A properly fitted laboratory coat
2.0 Waste Segregation and Collection 2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., high-density polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". 2.2. Carefully transfer any solid this compound waste into the designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust. 2.3. Place all disposables that have come into contact with this compound, such as weighing papers, contaminated paper towels, and gloves, into the same hazardous waste container.
3.0 Container Management and Storage 3.1. Securely seal the hazardous waste container. 3.2. Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. 3.3. The storage area should be away from incompatible materials, such as strong oxidizing agents[2][3].
4.0 Final Disposal 4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. 4.2. All disposal must be conducted in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical in the regular trash or down the drain.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal in the hazardous waste container.
V. Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-6-hydroxypyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-6-hydroxypyridine (CAS No. 27992-32-1). The following procedural recommendations are designed to ensure the well-being of laboratory personnel and adhere to established safety protocols.
Hazard Identification and Classification:
This compound is a hazardous substance that requires careful handling. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). A fully-buttoned, chemical-resistant lab coat. | Inspect gloves for any signs of degradation or puncture before use.[2][3] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. | Adherence to OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149 is recommended.[3] |
| Body | Appropriate protective clothing to prevent skin exposure. | Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[4]
-
All work with this compound should be conducted within a certified chemical fume hood to maintain adequate ventilation.[3]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
When handling the solid material, avoid the formation of dust and aerosols.[2][4]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4]
-
Wash hands thoroughly after handling.[4]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][5]
-
Keep in a dark place.[1]
-
Store apart from incompatible materials and foodstuff containers.[2]
Spill and Disposal Plan
In Case of a Spill:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Wear the full personal protective equipment as outlined in the table above.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][3]
-
Cleanup:
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate regulations.[2]
-
Waste Disposal:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and wipes, in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name "this compound".[3]
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[5]
Emergency First Aid Procedures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Following Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[2]
-
Following Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
